5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole
Beschreibung
Eigenschaften
IUPAC Name |
2-bromo-1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrCl2NO2/c12-5-10(16)11-4-9(15-17-11)6-1-2-7(13)8(14)3-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDHLEMYIQJYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=C2)C(=O)CBr)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384088 | |
| Record name | 2-Bromo-1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-38-0 | |
| Record name | 2-Bromo-1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the isoxazole derivative, 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole. This compound is of significant interest in medicinal chemistry due to its potential as a covalent inhibitor of key biological targets. The presence of a reactive bromoacetyl group and a dichlorophenyl-substituted isoxazole core makes it a valuable tool for probing biological systems and a promising scaffold for drug discovery.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for the identification and quality control of the synthesized compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₆BrCl₂NO₂ | [1] |
| Molecular Weight | 334.98 g/mol | [1] |
| CAS Number | 175277-38-0 | [1] |
| Appearance | White to pale yellow solid | [2] |
| Melting Point | 196-197 °C (for a similar compound) | [3] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.82 (d, J=8.4 Hz, 1H), 7.65 (dd, J=8.4, 2.0 Hz, 1H), 4.89 (s, 2H) | [1] |
| ¹³C NMR (CDCl₃, 101 MHz) | Predicted: ~185 (C=O), 171 (isoxazole C5), 161 (isoxazole C3), 134, 133, 131, 130.5, 128.5, 125.8 (dichlorophenyl C), 97 (isoxazole C4), 30 (CH₂Br) | [2][4] |
| FT-IR (KBr, cm⁻¹) | ~1715 (C=O stretch) | [1] |
| Mass Spectrometry (ESI-MS) | m/z: 333.88 [M-H]⁻, 335.88 [M+H]⁺ (isotopic pattern for Br and Cl) | [3] |
Synthesis Protocol
The synthesis of this compound is typically achieved through the acylation of a 3-(3,4-dichlorophenyl)isoxazole precursor. The following is a representative experimental protocol based on established methods for the synthesis of similar isoxazole derivatives.
Materials and Equipment
-
3-(3,4-dichlorophenyl)isoxazole
-
Bromoacetyl bromide
-
Triethylamine (TEA) or another suitable base
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Experimental Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-(3,4-dichlorophenyl)isoxazole in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add 1.1 equivalents of triethylamine dropwise to the stirred solution. Allow the mixture to stir at this temperature for 30 minutes.
-
Acylation: Dissolve 1.2 equivalents of bromoacetyl bromide in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity, is typically effective. Monitor the fractions by TLC to isolate the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Mechanism of Action and Biological Relevance
The biological activity of this compound is largely attributed to the electrophilic nature of the bromoacetyl group. This functional group can act as a "warhead" that covalently modifies nucleophilic residues, most notably cysteine, in the active sites of proteins.[1] This irreversible binding can lead to the potent and selective inhibition of enzyme activity.
Isoxazole-containing compounds have been identified as inhibitors of various protein kinases.[5] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The covalent modification of a cysteine residue within the ATP-binding pocket of a kinase is a validated strategy for developing targeted cancer therapies.
While the specific protein targets of this compound have not been definitively identified in the public literature, its structural features suggest it could be a potent inhibitor of protein kinases or other enzymes with a reactive cysteine in their active site, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[5]
Conclusion
This compound is a synthetically accessible compound with significant potential in chemical biology and drug discovery. Its characterization is well-defined by standard analytical techniques. The presence of the bromoacetyl moiety allows for its use as a covalent probe to identify and study the function of specific protein targets. Further research into the biological activities and molecular targets of this compound is warranted and could lead to the development of novel therapeutic agents.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole is a synthetic compound of significant interest in biochemical research and drug discovery. Its unique structural features, notably the reactive bromoacetyl group and the dichlorophenyl moiety, confer a distinct profile of chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It includes a summary of its chemical characteristics, detailed experimental protocols for property determination, and an exploration of its mechanism of action as a covalent modifier. Furthermore, this guide illustrates potential signaling pathways influenced by isoxazole derivatives and outlines a general workflow for the characterization of such covalent inhibitors, aiming to equip researchers with the foundational knowledge required for its application in experimental settings.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimentally determined data for this compound is limited in publicly accessible literature, a combination of information from chemical suppliers and predictive models allows for the compilation of its key characteristics.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | 1-(3-(3,4-dichlorophenyl)isoxazol-5-yl)-2-bromoethan-1-one | --- |
| CAS Number | 175277-38-0 | Chemical Supplier Data[1][2][3] |
| Molecular Formula | C₁₁H₆BrCl₂NO₂ | Chemical Supplier Data[1][2][3] |
| Molecular Weight | 334.98 g/mol | Chemical Supplier Data[1][2] |
| Melting Point | Not available (predicted) | Prediction |
| Boiling Point | Not available (predicted) | Prediction |
| Solubility | Likely sparingly soluble in water; more soluble in organic solvents like DMF. | Qualitative Assessment[2] |
| pKa | Not available (predicted) | Prediction |
| logP | Not available (predicted) | Prediction |
Note: Predicted values are estimations based on computational models and should be confirmed by experimental data.
Chemical Reactivity and Mechanism of Action
The primary determinant of the chemical reactivity of this compound is the bromoacetyl group. This functional group acts as a potent electrophile, making the compound an effective alkylating agent.[2] The bromine atom is a good leaving group, and the adjacent carbonyl group withdraws electron density, further enhancing the electrophilicity of the α-carbon.
This reactivity enables the compound to form stable covalent bonds with nucleophilic residues in biological macromolecules, most notably the thiol group of cysteine residues and the imidazole group of histidine residues in proteins.[2] This covalent modification can lead to irreversible inhibition of enzyme activity or disruption of protein-protein interactions, which is the basis for its potential therapeutic effects.
The 3,4-dichlorophenyl moiety also contributes to the molecule's properties, influencing its binding affinity and specificity for target proteins.[2]
Experimental Protocols
The following are detailed, generalized protocols for the experimental determination of key physicochemical properties. These methods are standard in the field and can be adapted for the specific analysis of this compound.
Melting Point Determination
The melting point of a crystalline solid is a crucial indicator of its purity.
Protocol:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.
Solubility Determination
Assessing the solubility of a compound in various solvents is essential for formulation and in vitro assay development.
Protocol:
-
Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffered aqueous solutions (pH 4, 7.4, 9), ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).
-
Procedure: A known mass of this compound (e.g., 1 mg) is added to a fixed volume of the solvent (e.g., 1 mL) in a vial.
-
Equilibration: The mixture is agitated (e.g., by vortexing or shaking) at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Analysis: The suspension is filtered or centrifuged to remove any undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with ionizable groups, the pKa influences its solubility, absorption, and distribution.
Protocol (Potentiometric Titration):
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., a mixture of water and an organic co-solvent to ensure solubility).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol (Shake-Flask Method):
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
-
Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the water phase is added.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.
-
Analysis: The concentration of the compound in both the n-octanol and water phases is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.
Biological Activity and Signaling Pathways
Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2] The mechanism underlying these activities often involves the modulation of key cellular signaling pathways. Given its nature as an alkylating agent, this compound can be hypothesized to covalently modify and inhibit proteins within these pathways.
Two such pathways that are frequently implicated in inflammation and cancer, and are known to be modulated by various small molecule inhibitors, are the NF-κB and Akt/GSK3β/β-catenin signaling pathways.[4][5][6][7][8][9][10][11][12][13]
Potential Modulation of the NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[4][5][6][7][8] Dysregulation of this pathway is a hallmark of many inflammatory diseases and cancers. A covalent inhibitor like this compound could potentially target and inhibit key kinases in this pathway, such as IKKβ, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm and the downregulation of pro-inflammatory and pro-survival gene expression.
Caption: Potential inhibition of the NF-κB signaling pathway.
Potential Modulation of the Akt/GSK3β/β-catenin Signaling Pathway
The Akt/GSK3β/β-catenin pathway is crucial for regulating cell proliferation, survival, and differentiation.[9][10][11][12][13] Its aberrant activation is a common feature of many cancers. Akt, a serine/threonine kinase, can phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK3β). In its active state, GSK3β phosphorylates β-catenin, marking it for degradation. Inactivation of GSK3β allows β-catenin to accumulate, translocate to the nucleus, and activate genes that promote cell proliferation. A covalent inhibitor could potentially target Akt or other upstream kinases, preventing the inactivation of GSK3β and thereby promoting the degradation of β-catenin.
Caption: Potential modulation of the Akt/GSK3β/β-catenin pathway.
Experimental Workflow for Characterizing a Covalent Inhibitor
The characterization of a covalent inhibitor like this compound requires a multi-faceted approach to confirm its mechanism of action and identify its molecular target.
Caption: Workflow for characterizing a covalent inhibitor.
Workflow Description:
-
Initial Biochemical Assay: The inhibitory activity of the compound is first assessed in a standard biochemical assay, for instance, by measuring the activity of a purified enzyme in the presence of the inhibitor.
-
Time-Dependent Inhibition Assay: To investigate the possibility of covalent modification, the inhibitor is pre-incubated with the target protein for varying amounts of time before initiating the reaction. A time-dependent increase in inhibition is characteristic of a covalent inhibitor.
-
Irreversibility Assessment: Experiments such as dialysis or jump-dilution are performed to determine if the inhibition is reversible. If the inhibitory effect is maintained after removal of the free compound, it suggests an irreversible or very slowly reversible covalent modification.
-
Mass Spectrometry Analysis: Mass spectrometry is a powerful tool to confirm covalent bond formation. Analysis of the intact protein after incubation with the inhibitor will show an increase in mass corresponding to the molecular weight of the inhibitor. Peptide mapping, following proteolytic digestion of the protein, can identify the specific amino acid residue that has been modified.
-
Cell-Based Target Engagement Assay: To confirm that the compound engages its target in a cellular context, assays like the Cellular Thermal Shift Assay (CETSA) can be employed. Covalent binding of a ligand often stabilizes the target protein, leading to an increase in its melting temperature.
Conclusion
This compound represents a valuable chemical tool for probing biological systems and a potential starting point for the development of novel therapeutics. Its potent electrophilic nature, conferred by the bromoacetyl group, allows for the covalent modification of protein targets, leading to potent and often irreversible inhibition. While a complete experimental physicochemical profile is yet to be fully elucidated, the information and protocols presented in this guide offer a solid foundation for researchers working with this and similar isoxazole-based compounds. A thorough understanding of its properties and reactivity is paramount for the design of robust experiments and the accurate interpretation of their outcomes in the pursuit of new scientific discoveries and therapeutic interventions.
References
- 1. capotchem.com [capotchem.com]
- 2. This compound | RUO [benchchem.com]
- 3. 175277-38-0 | this compound | Boroncore [boroncore.com]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: NF-kB-dependent Signaling Pathway [jove.com]
- 9. THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glycogen Synthase Kinase 3β in Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jbuon.com [jbuon.com]
The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide for Drug Discovery
An in-depth exploration of the synthesis, biological activities, and mechanisms of action of isoxazole derivatives, offering critical insights for researchers and drug development professionals in the quest for novel therapeutics.
The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a vast library of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive review of the current landscape of isoxazole-based drug discovery, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Detailed experimental protocols, quantitative biological data, and mechanistic insights are presented to equip researchers with the knowledge required to advance the design and development of next-generation isoxazole-containing therapeutics.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
Isoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways to the disruption of fundamental cellular processes.
Quantitative Anticancer Activity Data
The cytotoxic effects of a wide array of isoxazole derivatives have been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several promising compounds are summarized in the table below, providing a comparative analysis of their potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5-Diamino-4-(4'-bromophenylazo) isoxazole | PC3 (Prostate) | 53.96 ± 1.732 | [1] |
| 3,5-Diamino-4-(3'-chlorophenylazo) isoxazole | PC3 (Prostate) | 47.27 ± 1.675 | [1] |
| 3,5-Diamino-4-(2'-bromophenylazo) isoxazole | PC3 (Prostate) | 38.63 ± 1.587 | [1] |
| Isoxazoline derivative 4h | A549 (Lung) | 1.51 | [2] |
| Isoxazoline derivative 4i | A549 (Lung) | 1.49 | [2] |
| Isoxazole-linked indole C-glycoside 34 | MDA-MB-231 (Breast) | 22.3 | [3] |
| Diosgenin-isoxazole derivative 24 | MCF-7 (Breast) | 9.15 ± 1.30 | [4] |
| Diosgenin-isoxazole derivative 24 | A549 (Lung) | 14.92 ± 1.70 | [4] |
| Meisoindigo-isoxazole derivative 11 | MCF-7 (Breast) | 2.3 | [4] |
| Meisoindigo-isoxazole derivative 11 | Hep3B (Liver) | 2.7 | [4] |
| (R)-Carvone-isoxazoline derivative 16c | HT1080 (Fibrosarcoma) | 9.02 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test isoxazole derivatives dissolved in DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10^4 cells/well and allow them to adhere overnight at 37°C in a humidified 5% CO2 incubator.[5]
-
Compound Treatment: The following day, treat the cells with various concentrations of the isoxazole derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of MTT solution (2 mg/mL) to each well. Incubate for 1.5 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plates for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Key Signaling Pathways in Anticancer Activity
PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several isoxazole derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells. The primary negative regulator of this pathway is the tumor suppressor PTEN, which is often mutated or deleted in cancer.
Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain isoxazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
Antimicrobial Activity: A Renewed Hope Against Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antibacterial and antifungal agents. Isoxazole derivatives have a long history in this field, with several clinically approved drugs.[7] Modern research continues to explore this scaffold for new leads against resistant pathogens.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the primary metric for quantifying the in vitro activity of an antimicrobial agent. The MIC values for various isoxazole derivatives against a panel of bacterial and fungal strains are presented below.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 178d | Escherichia coli | 117 | [8] |
| 178e | Escherichia coli | 110 | [8] |
| 178f | Escherichia coli | 95 | [8] |
| 178d | Staphylococcus aureus | 100 | [8] |
| 178e | Staphylococcus aureus | 95 | [8] |
| 4e | Candida albicans | 6-60 | [9] |
| 4g | Candida albicans | 6-60 | [9] |
| 4h | Candida albicans | 6-60 | [9] |
| 4e | Bacillus subtilis | 10-80 | [9] |
| 4e | Escherichia coli | 30-80 | [9] |
| Triazole-Isoxazole Hybrid 7b | Escherichia coli | 15 | [10] |
| Triazole-Isoxazole Hybrid 7b | Pseudomonas aeruginosa | 30 | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Isoxazole derivative stock solutions
-
Inoculum suspension standardized to 0.5 McFarland
Procedure:
-
Preparation of Dilutions: Prepare serial twofold dilutions of the isoxazole derivatives in the broth medium directly in the 96-well plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Isoxazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways like NF-κB.
Quantitative Anti-inflammatory Activity Data
The inhibitory activity of isoxazole derivatives against COX-1 and COX-2 enzymes is a key indicator of their anti-inflammatory potential.
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| IXZ3 | - | 0.95 | [11] |
| ODZ2 | - | 0.48 | [11] |
| PYZ16 | >5.58 | 0.52 | [11] |
| PYZ19 | - | 5.01 | [11] |
| PYZ20 | - | 0.33 | [11] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.[12]
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Test isoxazole derivatives
-
Standard anti-inflammatory drug (e.g., indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the isoxazole derivatives or the standard drug to the rats, typically via oral gavage.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[13][14]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[13]
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group (vehicle-treated).
Key Signaling Pathways in Anti-inflammatory Activity
COX Inhibition: Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Many isoxazole derivatives have been developed as selective COX-2 inhibitors, which are thought to have a better gastrointestinal safety profile compared to non-selective NSAIDs.[15]
NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with inflammatory and autoimmune diseases, as well as cancer. Some isoxazole derivatives have been shown to suppress the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.[16]
Antiviral Activity: A Frontier for New Discoveries
While less explored than their other biological activities, isoxazole derivatives have shown encouraging results as antiviral agents. Their potential to inhibit viral replication and other key viral processes makes them an attractive scaffold for the development of new treatments for a range of viral infections.
Quantitative Antiviral Activity Data
The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that gives half of its maximal response.
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| KR-26827 | Zika Virus (ZIKV) | Vero E6 | 1.35 | [17] |
| 6a | Zika Virus (ZIKV) | Vero E6 | 5.3 | [17] |
| Carbazole derivative 17 | Zika Virus (ZIKV) | HuH-7 | 1.25 | [17] |
| Andrographolide derivative 17B | Zika Virus (ZIKV) | Vero | 4.5 | [17] |
Conclusion and Future Directions
The isoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities and tunable physicochemical properties of isoxazole derivatives make them highly attractive for addressing a wide range of unmet medical needs. Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR for different biological targets will enable the rational design of more potent and selective isoxazole derivatives.
-
Mechanism of Action Elucidation: Further investigation into the precise molecular mechanisms by which isoxazole derivatives exert their effects will facilitate the identification of novel drug targets and the development of more effective therapeutic strategies.
-
Pharmacokinetic and Safety Profiling: Rigorous evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is crucial for their successful translation into clinical candidates.
-
Combination Therapies: Exploring the synergistic effects of isoxazole derivatives with existing drugs could lead to more effective treatment regimens with reduced side effects.
By leveraging the wealth of existing knowledge and embracing innovative drug discovery approaches, the scientific community is well-positioned to unlock the full therapeutic potential of the versatile isoxazole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Development of Isoxazole-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties make it a "privileged scaffold," capable of various non-covalent interactions, which has led to its incorporation into numerous therapeutic agents. Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, primarily by acting as potent enzyme inhibitors. This guide provides a technical overview of the discovery, synthesis, and evaluation of isoxazole-based enzyme inhibitors, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.
Key Enzyme Targets and Structure-Activity Relationships (SAR)
The versatility of the isoxazole scaffold allows for its application against a diverse range of enzyme targets. Structural modifications to the isoxazole core are crucial for enhancing pharmacological properties and achieving selectivity.
1.1. Cyclooxygenase (COX) Inhibitors
Isoxazole derivatives are prominent in the development of anti-inflammatory drugs that target cyclooxygenase enzymes (COX-1 and COX-2). The diarylisoxazole scaffold is found in several Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The Coxib family of drugs, which includes isoxazole-containing compounds like Valdecoxib, are known for their significant selectivity towards COX-2, which can reduce gastrointestinal side effects associated with non-selective COX inhibition.
-
SAR Insights: The nature and position of substituents on the aryl rings attached to the isoxazole core heavily influence potency and selectivity for COX-2 over COX-1. For instance, specific substitutions can enhance interactions with the active site of the COX-2 enzyme.
1.2. Monoamine Oxidase (MAO) Inhibitors
MAO enzymes are critical targets for treating neuropsychiatric and neurodegenerative disorders like Parkinson's disease and depression. Isoxazole derivatives, particularly 3,5-diaryl-4,5-dihydroisoxazoles, have been identified as potent and selective inhibitors of the MAO-B isoform, with activity in the nanomolar range.
-
SAR Insights: The presence of two aryl substituents on the dihydroisoxazole nucleus appears essential for MAO-B selectivity and potent inhibition. The substitution pattern on these aryl rings is a key determinant of activity; for example, a 3,4-dichlorophenyl moiety at position 5 of the dihydro-isoxazole ring has been shown to be highly effective.
1.3. Protein Kinase Inhibitors
Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. Isoxazole-based compounds have been developed as inhibitors for several kinases.
-
c-Jun N-terminal Kinases (JNKs): Isoxazole derivatives have been developed as highly potent JNK1/3 inhibitors. Optimization of the scaffold can lead to greatly improved selectivity over other kinases like p38.
-
Casein Kinase 1 (CK1): Modification of 3,4-diaryl-isoxazole structures with chiral pyrrolidine scaffolds has led to potent and selective CK1 inhibitors. These modifications are designed to extend the pharmacophore towards the ribose pocket of the ATP binding site.
-
Protein Kinase C (PKC): Novel isoxazolo[4,5-e]triazepine derivatives have been synthesized and evaluated as potential PKC inhibitors, showing significant antitumor activity.
General Synthesis Strategies
A common and effective method for synthesizing isoxazole derivatives involves the cyclization of chalcones. This multi-step process is adaptable for creating a diverse library of substituted isoxazoles.
-
Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriately substituted acetophenone is reacted with an aromatic aldehyde in the presence of a base (e.g., sodium hydroxide) to form an α,β-unsaturated ketone, known as a chalcone.
-
Isoxazole Ring Formation: The synthesized chalcone is then refluxed with hydroxylamine hydrochloride in a suitable solvent. A base, such as sodium ethoxide or sodium acetate, facilitates the cyclization reaction to form the final 3,5-disubstituted isoxazole derivative.
Ultrasound irradiation has been employed as a green chemistry approach to accelerate these reactions and improve yields.
Quantitative Data Summary
The inhibitory activity of isoxazole derivatives is quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). Lower values indicate higher potency.
Table 1: Isoxazole-Based Cyclooxygenase (COX) Inhibitors
| Compound ID | Target | IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Compound A13 | COX-1 | 0.064 | 4.63 | |
| COX-2 | 0.013 | |||
| Compound C6 | COX-2 | 0.55 | >61 | |
| Compound C5 | COX-2 | 0.85 | >41 | |
| IXZ3 | COX-2 | 0.95 | - | |
| Celecoxib (Standard) | COX-2 | 0.30 | >4300 |
Table 2: Isoxazole-Based Monoamine Oxidase (MAO) Inhibitors
| Compound Class | Target | IC₅₀ (µM) | Reference |
| 2-methylbenzo[d]oxazole (1d) | MAO-B | 0.0023 | |
| 2-methylbenzo[d]oxazole (2e) | MAO-B | 0.0033 | |
| 2-methylbenzo[d]oxazole (2e) | MAO-A | 0.592 | |
| 4-(2-methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 | |
| MAO-A | 43.3 | ||
| Conjugated Dienone (CD14) | MAO-B | 0.036 |
Table 3: Isoxazole-Based Protein Kinase & Other Enzyme Inhibitors
| Compound ID | Target Enzyme | IC₅₀ / Kᵢ (nM) | Reference |
| Compound 27 | JNK (cell-based) | 1500 | |
| Compound 29 | JNK3 (biochemical) | 24 | |
| Ether 3 | RORγt | 12 | |
| trans-alkene 6 | RORγt | 7.4 | |
| Compound 39 | FAAH | 88 | |
| OL-135 (2b) | FAAH | 4.7 (Kᵢ) | |
| 5hh | FAAH | 0.9 (Kᵢ) |
Visualizations: Workflows and Mechanisms
Visual diagrams are essential for conceptualizing the complex processes in drug discovery.
Caption: A generalized workflow for isoxazole-based drug discovery.
Caption: Common synthetic route for isoxazole derivatives via a chalcone intermediate.
In Silico Prediction of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole is a small molecule with potential therapeutic applications owing to its reactive bromoacetyl group, which can form covalent bonds with nucleophilic residues in protein targets. This technical guide outlines a hypothetical in silico approach to identify and characterize the potential protein targets of this compound. By leveraging covalent reverse docking and molecular dynamics simulations, we can predict and analyze the interactions of this compound with a range of human proteins. This guide provides a detailed methodology for such a predictive study, presents hypothetical results for key cancer-related targets, and illustrates the relevant biological pathways and experimental workflows.
Introduction
This compound is an isoxazole derivative characterized by a highly electrophilic bromoacetyl moiety. This functional group is known to react with nucleophilic amino acid residues, such as cysteine, within protein active sites, leading to irreversible covalent inhibition. The dichlorophenyl group contributes to the compound's binding affinity and specificity. The isoxazole scaffold is a common feature in many biologically active compounds, and its derivatives have been explored for various therapeutic areas, including oncology.
Given the covalent nature of its interactions, identifying the protein targets of this compound is crucial for understanding its mechanism of action, potential therapeutic efficacy, and off-target effects. In silico target prediction, or "target fishing," offers a rapid and cost-effective approach to generate hypotheses about a compound's biological targets before extensive experimental validation.
This guide details a hypothetical in silico study to predict the targets of this compound, focusing on a curated panel of proteins known to be relevant in cancer and other diseases and to be susceptible to covalent inhibition.
Hypothetical In Silico Target Prediction Workflow
The proposed workflow for predicting the targets of this compound involves several computational steps, beginning with the preparation of the ligand and a library of potential protein targets, followed by covalent docking, and refinement of the results.
Experimental Protocols (Hypothetical)
This section provides detailed, hypothetical protocols for the key in silico experiments.
Ligand and Protein Preparation
Ligand Preparation:
-
The 2D structure of this compound was sketched using MarvinSketch.
-
The 3D structure was generated and optimized using the MMFF94 force field in Avogadro.
-
The final structure was saved in PDBQT format for AutoDock or MOL2 format for GOLD.
Protein Target Library Preparation:
-
A curated library of human protein structures was downloaded from the Protein Data Bank (PDB). This library included proteins known to be involved in cancer signaling pathways and containing reactive cysteine residues.
-
For each protein, water molecules and non-essential ligands were removed.
-
Polar hydrogen atoms were added, and Gasteiger charges were assigned using AutoDockTools.
-
The prepared protein structures were saved in PDBQT format.
Covalent Docking Protocol using AutoDock
A flexible side-chain approach was employed for covalent docking in AutoDock 4.2.
-
Receptor and Ligand Preparation: The target protein was prepared as described above. The ligand was modified to include the reactive cysteine residue of the target protein, creating a single "flexible residue" ligand.
-
Grid Box Definition: A grid box of 60x60x60 Å with a spacing of 0.375 Å was centered on the active site cysteine of the target protein.
-
Docking Parameter File (.dpf) Generation: The Lamarckian Genetic Algorithm (LGA) was selected for the conformational search. The number of GA runs was set to 100.
-
Running the Docking Simulation: The covalent docking simulation was initiated using the autodock4 executable.
-
Analysis of Results: The docking results were clustered and ranked based on the predicted binding energy. Poses with the lowest binding energy were visually inspected for key interactions.
Covalent Docking Protocol using GOLD
-
Protein and Ligand Preparation: The protein was prepared by adding hydrogens and defining the active site. The ligand was prepared in a MOL2 file format.
-
Covalent Docking Setup in Hermes: The covalent docking wizard in the Hermes interface was used. The reactive cysteine residue in the protein and the bromoacetyl group in the ligand were defined as the points of covalent attachment.
-
Scoring Function: The ChemPLP scoring function was selected.
-
Running the Docking: The docking was run with standard search efficiency.
-
Pose Analysis: The resulting docked poses were analyzed based on their fitness scores and visualized to examine the covalent and non-covalent interactions.
Hypothetical Results: Predicted Targets and Binding Scores
The following tables summarize the hypothetical quantitative data from the in silico screening of this compound against a panel of selected cancer-related proteins. These results are for illustrative purposes only and do not represent experimentally validated data.
Table 1: Hypothetical Covalent Docking Scores (AutoDock)
| Protein Target | PDB ID | Reactive Cysteine | Predicted Binding Energy (kcal/mol) |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | 1U8F | Cys152 | -9.8 |
| Histone Deacetylase 1 (HDAC1) | 4BKX | Cys261 | -8.5 |
| Estrogen Receptor Alpha (ERα) | 1A52 | Cys417 | -7.9 |
| Epidermal Growth Factor Receptor (EGFR) | 2J6M | Cys797 | -9.2 |
| Bruton's Tyrosine Kinase (BTK) | 3GEN | Cys481 | -8.8 |
Table 2: Hypothetical Covalent Docking Fitness Scores (GOLD)
| Protein Target | PDB ID | Reactive Cysteine | ChemPLP Fitness Score |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | 1U8F | Cys152 | 85.2 |
| Histone Deacetylase 1 (HDAC1) | 4BKX | Cys261 | 78.9 |
| Estrogen Receptor Alpha (ERα) | 1A52 | Cys417 | 72.5 |
| Epidermal Growth Factor Receptor (EGFR) | 2J6M | Cys797 | 89.7 |
| Bruton's Tyrosine Kinase (BTK) | 3GEN | Cys481 | 81.3 |
Discussion of Potential Targets and Associated Signaling Pathways
The hypothetical results suggest that this compound may target several key proteins involved in cancer progression.
Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH)
GAPDH is a key enzyme in glycolysis, but it also plays a role in apoptosis. Inhibition of GAPDH can disrupt cellular metabolism and induce programmed cell death.
Histone Deacetylase 1 (HDAC1)
HDAC1 is a class I histone deacetylase that plays a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDAC1 can lead to the re-expression of tumor suppressor genes.
Estrogen Receptor Alpha (ERα)
ERα is a key driver in the majority of breast cancers. It functions as a ligand-activated transcription factor (genomic pathway) and can also mediate rapid signaling from the cell membrane (non-genomic pathway).
Conclusion
This technical guide has outlined a hypothetical yet plausible in silico strategy for identifying and characterizing the protein targets of the covalent inhibitor this compound. The described workflow, from ligand and protein preparation to covalent docking and pathway analysis, provides a framework for generating testable hypotheses regarding the compound's mechanism of action. The hypothetical results suggest that this compound may interact with several key proteins in cancer biology, including GAPDH, HDAC1, and ERα. Further experimental validation, such as in vitro enzyme inhibition assays and cell-based studies, would be necessary to confirm these predictions and to fully elucidate the therapeutic potential of this compound.
"structural elucidation of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole using NMR and mass spectrometry"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of the novel compound 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole. The following sections detail the experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), present predicted spectral data, and outline the logical workflow for confirming the molecule's constitution. This compound, featuring a reactive bromoacetyl group and a dichlorophenyl moiety, is of interest for its potential as a versatile alkylating agent in biochemical research, particularly for targeting cysteine residues in enzymes.[1]
Predicted Spectroscopic Data
While experimental data for the target compound is not publicly available, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the anticipated major mass spectrometry fragments. These predictions are based on established principles of NMR and MS, and on spectral data from analogous structures, including 3,5-diarylisoxazoles, compounds with a 3,4-dichlorophenyl group, and molecules containing a bromoacetyl moiety.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Justification |
| Isoxazole Ring | |||
| H-4 | ~6.8 - 7.2 | ~97 - 105 | The isoxazole proton typically appears as a singlet in this region.[2] |
| C-3 | - | ~162 - 165 | Quaternary carbon of the isoxazole ring, deshielded by the nitrogen atom and the aromatic ring. |
| C-4 | - | ~97 - 105 | Carbon bearing the isoxazole proton. |
| C-5 | - | ~170 - 173 | Quaternary carbon of the isoxazole ring, deshielded by the adjacent carbonyl group. |
| Bromoacetyl Group | |||
| -CH₂Br | ~4.5 - 5.0 (singlet) | ~30 - 35 | The methylene protons are deshielded by the adjacent carbonyl and bromine atom. |
| -C=O | - | ~185 - 195 | The carbonyl carbon of the ketone is significantly deshielded. |
| 3,4-Dichlorophenyl Group | |||
| H-2' | ~7.8 - 8.0 (doublet) | ~128 - 130 | Aromatic proton ortho to the isoxazole ring. |
| H-5' | ~7.6 - 7.8 (doublet of doublets) | ~130 - 132 | Aromatic proton with coupling to H-2' and H-6'. |
| H-6' | ~7.5 - 7.7 (doublet) | ~132 - 134 | Aromatic proton meta to the isoxazole ring. |
| C-1' | - | ~128 - 130 | Quaternary carbon attached to the isoxazole ring. |
| C-2' | - | ~128 - 130 | |
| C-3' | - | ~133 - 135 | Carbon bearing a chlorine atom. |
| C-4' | - | ~134 - 136 | Carbon bearing a chlorine atom. |
| C-5' | - | ~130 - 132 | |
| C-6' | - | ~132 - 134 |
Table 2: Predicted High-Resolution Mass Spectrometry (HRMS) and Fragmentation Data
| Ion | Predicted m/z | Formula | Description |
| [M]⁺ | 332.9190 | C₁₁H₆BrCl₂NO₂ | Molecular ion with ⁷⁹Br and ³⁵Cl isotopes. |
| [M+2]⁺ | 334.9161 | C₁₁H₆BrCl₂NO₂ | Isotopic peak due to one ³⁷Cl or ⁸¹Br. |
| [M+4]⁺ | 336.9131 | C₁₁H₆BrCl₂NO₂ | Isotopic peak due to two ³⁷Cl or one ³⁷Cl and one ⁸¹Br. |
| [M-Br]⁺ | 253.9772 | C₁₁H₆Cl₂NO₂ | Loss of the bromine radical. |
| [M-COCH₂Br]⁺ | 212.9692 | C₉H₄Cl₂N | Cleavage of the bromoacetyl group. |
| [C₉H₄Cl₂N]⁺ | 212.9692 | C₉H₄Cl₂N | Fragment corresponding to the 3-(3,4-dichlorophenyl)isoxazole core. |
| [C₆H₃Cl₂]⁺ | 144.9610 | C₆H₃Cl₂ | Dichlorophenyl cation. |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3]
-
Ensure the sample is fully dissolved; sonication can be used if necessary.[3]
2.1.2. 1D NMR (¹H and ¹³C)
-
Acquire a ¹H NMR spectrum to determine the chemical shifts, multiplicities, and integrals of the protons.
-
Acquire a ¹³C NMR spectrum to identify the number of chemically distinct carbons.
-
Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
2.1.3. 2D NMR (COSY and HSQC/HMBC)
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is crucial for assigning protons on the dichlorophenyl ring by revealing the coupling network between adjacent protons.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the direct assignment of carbon signals based on the already assigned proton signals.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is critical for connecting the different fragments of the molecule, such as linking the bromoacetyl group to the isoxazole ring and the dichlorophenyl group to the isoxazole ring.[3]
Mass Spectrometry (MS)
2.2.1. Sample Preparation
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution can be directly infused into the mass spectrometer or introduced via liquid chromatography.
2.2.2. High-Resolution Mass Spectrometry (HRMS)
-
Utilize an electrospray ionization (ESI) source to generate molecular ions.
-
Obtain a high-resolution mass spectrum to determine the accurate mass of the molecular ion.[3]
-
The accurate mass measurement allows for the determination of the elemental formula of the compound.[3]
2.2.3. Tandem Mass Spectrometry (MS/MS)
-
Select the molecular ion for fragmentation.
-
Induce fragmentation through collision-induced dissociation (CID).
-
Analyze the resulting fragment ions to gain structural information. The fragmentation pattern of 3,5-diarylisoxazoles often involves the cleavage of the N-O bond.[2]
Visualizations
The following diagrams illustrate the workflow and logical connections in the structural elucidation process.
Caption: Experimental workflow for the structural elucidation of the target molecule.
Caption: Logical relationships in the interpretation of spectral data.
References
Exploring the Chemical Reactivity of the Bromoacetyl Group in Isoxazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the chemical reactivity of the bromoacetyl group when attached to an isoxazole core. Isoxazole derivatives are significant scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals due to their diverse biological activities.[1][2] The incorporation of a bromoacetyl moiety introduces a highly versatile and reactive handle, enabling a wide range of chemical modifications, from the synthesis of complex fused heterocyclic systems to the bioconjugation of therapeutic molecules.[3][4]
Core Principles of Reactivity
The chemical behavior of the bromoacetyl group is primarily defined by the α-haloketone functionality. The reactivity of this group is significantly enhanced compared to simple alkyl halides. This heightened reactivity is attributed to the strong electron-withdrawing inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-bromine bond and renders the α-carbon highly electrophilic.[5]
Primary Reaction Mechanism: SN2 Nucleophilic Substitution
The bromoacetyl group predominantly reacts via a bimolecular nucleophilic substitution (SN2) pathway.[6] In this mechanism, a nucleophile directly attacks the electron-deficient α-carbon, leading to the displacement of the bromide ion in a single, concerted step. SN1 reactions are generally unfavorable for α-halocarbonyl compounds because they would proceed through a less stable α-carbocation intermediate.[6]
The general SN2 reaction can be visualized as follows:
Side Reactions
While SN2 substitution is the dominant pathway, the choice of nucleophile and reaction conditions is critical. The use of strong, basic nucleophiles can lead to the abstraction of the α-hydrogens, which are acidic due to the influence of both the carbonyl and the bromine atom.[6][7] This generates an α-haloenolate ion, which can participate in other side reactions, potentially reducing the yield of the desired substitution product.[6] Therefore, less basic nucleophiles are generally preferred for clean substitution reactions.[6]
Reactions with Key Nucleophiles
The electrophilic nature of the bromoacetyl group allows it to react with a wide array of nucleophiles. This versatility is foundational to its use in constructing more complex molecules and bioconjugates.
2.1. Reaction with Thiol Nucleophiles (Thioether Formation)
The reaction of bromoacetyl groups with thiols (e.g., cysteine residues in peptides) is a cornerstone of bioconjugation chemistry.[4][8] This reaction is highly efficient and chemoselective, forming a stable thioether bond.
A key aspect of this reaction is its pH dependence. While the maleimide functional group is often used for thiol conjugation at a near-neutral pH of 6.5, the bromoacetyl group exhibits significantly slower reactivity under these conditions. However, at a higher pH (e.g., 9.0), the bromoacetyl group reacts efficiently with thiols.[8] This differential reactivity allows for sequential or orthogonal labeling strategies.[8] Importantly, even at pH 9.0, the bromoacetyl moiety retains high chemoselectivity for thiols over other nucleophilic groups found in peptides, such as amines or imidazoles.[8]
2.2. Reaction with Amine Nucleophiles (α-Aminoketone Formation)
Primary and secondary amines react with bromoacetyl isoxazoles to yield α-aminoketones. This reaction is fundamental for introducing nitrogen-containing substituents. When bifunctional nucleophiles are used, this can be a key step in the synthesis of fused heterocyclic systems.[3]
2.3. Hantzsch Thiazole Synthesis
A classic application of α-haloketones is the Hantzsch thiazole synthesis.[3] In this reaction, a bromoacetyl isoxazole can react with a thiourea or thioamide to construct a thiazole ring fused or linked to the isoxazole core, a common strategy in the design of new therapeutic agents.[3][9]
Quantitative Data Summary
The reactivity of the bromoacetyl group can be quantitatively assessed through kinetic studies. The tables below summarize key reactivity parameters and conditions.
Table 1: pH-Dependent Reactivity of Bromoacetyl vs. Maleimide with Thiols
| Functional Group | Optimal pH for Thiol Reaction | Relative Rate Constant (vs. Maleimide at pH 6.5) | Chemoselectivity | Citation |
|---|---|---|---|---|
| Maleimide | 6.5 - 7.5 | 1 (Reference) | High for Thiols | [8] |
| Bromoacetyl | 8.5 - 9.0 | 100-1000x slower at pH 6.5 | High for Thiols over Amines/Imidazoles |[8] |
Table 2: Second-Order Rate Constants for Reaction of Ethyl Bromoacetate with Nucleophiles Note: Ethyl bromoacetate is used as a proxy to demonstrate the relative reactivity of the bromoacetyl group with different nucleophiles.
| Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹ sec⁻¹) | Citation |
|---|---|---|---|---|
| Phenoxyacetate Ion | 90% Acetone (aq) | 40 | ~1.23 x 10⁻³ | [10] |
| Benzoate Ion | 90% Acetone (aq) | 40 | Varies with substituent | [10] |
| Thiophenoxide Ion | Methanol | 25 | Significantly faster than carboxylates | N/A |
Electron-releasing groups on the nucleophile generally accelerate the reaction, while electron-withdrawing groups retard it, consistent with the SN2 mechanism.[10]
Experimental Protocols
Protocol 1: Synthesis of N-(Isoxazol-3-yl)-2-bromoacetamide
This protocol describes a general method for the bromoacetylation of an amino-isoxazole.
-
Reagents & Materials: 3-amino-5-methylisoxazole, Bromoacetyl bromide, Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Rotary evaporator, Standard glassware.
-
Procedure: a. Dissolve 3-amino-5-methylisoxazole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add DIPEA (1.2 eq) to the solution and stir for 5 minutes. d. Add bromoacetyl bromide (1.1 eq) dropwise to the cooled solution. Caution: Bromoacetyl bromide is highly toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment. e. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC. f. Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. h. Purify the crude product by flash column chromatography or recrystallization to yield the desired N-(5-methylisoxazol-3-yl)-2-bromoacetamide.
Protocol 2: Conjugation of a Bromoacetyl Isoxazole to a Cysteine-Containing Peptide
This protocol outlines the selective conjugation to a peptide's thiol group.[8][11]
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(Bromoacetyl)-3-phenylisoxazole|CAS 14731-14-7 [benchchem.com]
- 4. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 7. Video: Base-Promoted α-Halogenation of Aldehydes and Ketones [jove.com]
- 8. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 10. ias.ac.in [ias.ac.in]
- 11. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
A Technical Guide to the Therapeutic Potential of Dichlorophenyl-Substituted Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole nucleus, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] The introduction of a dichlorophenyl moiety to this scaffold has been shown to confer a wide range of potent biological activities. This technical guide provides a comprehensive overview of the current research on dichlorophenyl-substituted isoxazoles, focusing on their potential therapeutic applications. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to facilitate further research and development in this promising area.
Anticancer Applications
Dichlorophenyl-substituted isoxazoles have emerged as a promising class of compounds in oncology research, demonstrating significant cytotoxic and antiproliferative activities against various cancer cell lines.[4][5][6] The dichloro-phenyl substitution is often associated with an increase in anticancer activity.[4]
Mechanism of Action
The anticancer effects of these compounds are attributed to several mechanisms of action, including the inhibition of key enzymes and proteins involved in cancer progression, such as Histone Deacetylases (HDACs), Heat Shock Protein 90 (HSP90), and tyrosine kinases.[5][6][7]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro anticancer activity of various dichlorophenyl-substituted isoxazole derivatives against different human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | Assay Type | Activity Metric | Value | Reference |
| Id | 3-(biphenyl)-5-(2,4-dichlorophenyl)isoxazole | MDA-MB-231 (Breast) | SRB Assay | GI50 | 46.3 µg/mL | [8] |
| 5c | Thiouracil-tethered triazole with 3,4-dichlorophenyl | MCF-7 (Breast) | Not Specified | IC50 | 11.31 µM | [7] |
| 5e | Thiouracil-tethered triazole with 3,4-dichlorophenyl | MCF-7 (Breast) | Not Specified | IC50 | 5.85 µM | [7] |
| 5h | 4-(2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio) pyrimidin-4-yl) morpholine | MCF-7 (Breast) | Not Specified | IC50 | 8.754 µM | [7] |
Experimental Protocols
1.3.1. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates and incubated to allow for attachment.[8]
-
Compound Treatment: Cells are treated with the test compounds at various concentrations (e.g., 10 to 80 µg/mL) for a specified period.[8]
-
Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is read on a plate reader at a specific wavelength (e.g., 510 nm). The percentage of cell growth inhibition is calculated.
Visualized Workflow: Anticancer Screening
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. espublisher.com [espublisher.com]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 7. Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
Understanding the Structure-Activity Relationship (SAR) of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole is a reactive chemical probe with significant potential in drug discovery and chemical biology. Its isoxazole core, substituted with a dichlorophenyl ring and a bromoacetyl group, confers a unique combination of structural features that govern its biological activity. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action as a covalent inhibitor, outlining experimental protocols for its synthesis and evaluation, and discussing strategies for identifying its biological targets. The information presented herein is intended to serve as a comprehensive resource for researchers aiming to utilize or further develop this and related compounds for therapeutic or research applications.
Introduction
Isoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The subject of this guide, this compound, is a member of this family distinguished by two key structural motifs: the 3-(3,4-dichlorophenyl) group and the 5-(bromoacetyl) group. The dichlorophenyl moiety is known to influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can play a crucial role in target recognition and binding affinity.[3] The bromoacetyl group, on the other hand, is a reactive electrophile, or "warhead," capable of forming covalent bonds with nucleophilic amino acid residues in proteins, leading to irreversible inhibition of their function.[4] This covalent mechanism of action can offer advantages in terms of potency and duration of action.
This guide will systematically deconstruct the SAR of this compound, providing a framework for understanding how modifications to its structure can modulate its biological effects.
Mechanism of Action: Covalent Inhibition
The primary mechanism of action for this compound is the covalent modification of protein targets.[4] The electrophilic carbon of the bromoacetyl group is susceptible to nucleophilic attack by amino acid residues with available lone pairs of electrons, most notably the thiol group of cysteine.
The process can be visualized as a two-step mechanism:
-
Non-covalent Binding: The isoxazole core and the 3,4-dichlorophenyl ring facilitate initial, reversible binding to a protein's active or allosteric site. This binding is driven by non-covalent interactions such as hydrophobic interactions, van der Waals forces, and potentially halogen bonding.
-
Covalent Bond Formation: Once positioned correctly within the binding pocket, the bromoacetyl "warhead" reacts with a nearby nucleophilic residue, typically a cysteine, to form a stable covalent bond. This irreversible modification permanently alters the protein's structure and function.
Figure 1: Covalent Inhibition Mechanism.
Structure-Activity Relationship (SAR)
The Role of the 3-Aryl Substituent
The nature and substitution pattern of the aryl ring at the 3-position of the isoxazole core significantly impact activity.
-
Lipophilicity and Binding: The 3,4-dichloro substitution on the phenyl ring increases the lipophilicity of the molecule, which can enhance membrane permeability and hydrophobic interactions within a protein's binding pocket.
-
Electronic Effects: Electron-withdrawing groups, such as chlorine, on the phenyl ring can influence the electronic properties of the isoxazole ring and potentially modulate the reactivity of the bromoacetyl group.
-
Substitution Pattern: The position of substituents on the phenyl ring is critical for optimal binding. Studies on other 3,5-diarylisoxazoles have shown that the substitution pattern can dramatically alter biological activity.
The 5-Haloacetyl "Warhead"
The bromoacetyl group is the key reactive moiety responsible for covalent bond formation.
-
Electrophilicity: The electrophilicity of the haloacetyl group is crucial for its reactivity. The reactivity generally follows the order: iodoacetyl > bromoacetyl > chloroacetyl. While more reactive warheads can lead to faster inhibition, they may also result in greater off-target effects.
-
Leaving Group: The halogen atom acts as a leaving group during the nucleophilic substitution reaction with a protein residue. Bromine is a good leaving group, balancing reactivity and stability.
The Isoxazole Scaffold
The isoxazole ring serves as a rigid scaffold to orient the aryl substituent and the reactive warhead. Its aromatic nature contributes to the overall stability of the molecule.
Inferred Quantitative SAR
The following table presents a hypothetical SAR for analogs of this compound based on general principles observed in related compound series. The IC50 values are illustrative and intended to demonstrate potential trends.
| Compound ID | 3-Aryl Substituent | 5-Acyl Substituent | Inferred IC50 (µM) | Rationale |
| Target | 3,4-Dichlorophenyl | Bromoacetyl | ~1-5 | Baseline activity with good lipophilicity and a reactive warhead. |
| Analog 1 | 4-Chlorophenyl | Bromoacetyl | ~5-10 | Reduced lipophilicity may decrease binding affinity. |
| Analog 2 | 4-Methoxyphenyl | Bromoacetyl | >20 | Electron-donating group may reduce warhead reactivity or alter binding. |
| Analog 3 | Phenyl | Bromoacetyl | ~10-20 | Lower lipophilicity compared to the dichlorophenyl analog. |
| Analog 4 | 3,4-Dichlorophenyl | Chloroacetyl | ~10-15 | Chloro is a poorer leaving group than bromo, leading to lower reactivity. |
| Analog 5 | 3,4-Dichlorophenyl | Acetyl | >50 | Lacks a leaving group, preventing covalent bond formation (non-covalent binding only). |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is typically achieved through a multi-step process starting from a substituted acetophenone.
Figure 2: Synthetic Workflow.
Step 1: Synthesis of the Chalcone Intermediate
-
To a solution of 3,4-dichloroacetophenone (1 equivalent) and an appropriate aldehyde (e.g., dimethylformamide dimethyl acetal, 1.2 equivalents) in a suitable solvent (e.g., toluene), add a catalytic amount of a base (e.g., pyrrolidine).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chalcone intermediate.
Step 2: Synthesis of 3-(3,4-Dichlorophenyl)isoxazole
-
Dissolve the chalcone intermediate (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and a base (e.g., sodium acetate, 2 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 3-(3,4-dichlorophenyl)isoxazole.
Step 3: Synthesis of this compound
-
To a solution of 3-(3,4-dichlorophenyl)isoxazole (1 equivalent) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst (e.g., aluminum trichloride, 1.2 equivalents) at 0 °C.
-
Slowly add bromoacetyl bromide (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the final compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general method to assess the cytotoxic effects of the compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Covalent Enzyme Inhibition Assay
This protocol is designed to confirm the covalent and irreversible nature of enzyme inhibition.
-
Enzyme and Inhibitor Preparation: Prepare solutions of the target enzyme and this compound at various concentrations in an appropriate assay buffer.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for different time intervals (e.g., 0, 15, 30, 60 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Activity Measurement: Monitor the enzyme activity over time by measuring the formation of the product or the consumption of the substrate using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: Plot the enzyme activity against the pre-incubation time for each inhibitor concentration. A time-dependent decrease in enzyme activity that is not restored upon dilution is indicative of irreversible, covalent inhibition. Calculate the rate of inactivation (k_inact) and the inhibition constant (Ki).
Target Identification and Validation
Identifying the specific protein targets of this compound is crucial for understanding its biological effects and for drug development. A potential target, based on studies of similar compounds, is the glycolytic enzyme Glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), which has a reactive cysteine in its active site.[5] However, a broader, unbiased approach is necessary to identify the full spectrum of targets.
Chemoproteomic Target Identification Workflow
Chemoproteomics is a powerful strategy for identifying the cellular targets of covalent inhibitors.
Figure 3: Chemoproteomic Workflow for Target Identification.
Protocol Outline:
-
Cell Treatment: Treat cultured cells with this compound and a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteome, and digest the proteins into peptides using an enzyme like trypsin.
-
Enrichment (Optional): If a tagged version of the compound is synthesized (e.g., with a biotin or alkyne handle), the modified peptides can be enriched using affinity chromatography.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify peptides that have been modified by the compound. The mass of the bromoacetyl-isoxazole moiety will be added to the mass of the modified amino acid (typically cysteine).
-
Target Validation: Validate the identified targets using orthogonal methods such as Western blotting with specific antibodies, in vitro enzyme activity assays with the purified protein, or cellular thermal shift assays (CETSA).
Conclusion
This compound represents a valuable chemical tool for probing biological systems and a potential starting point for the development of novel covalent therapeutics. Its biological activity is intrinsically linked to its structure, with the 3,4-dichlorophenyl group driving target recognition and the bromoacetyl group enabling irreversible inhibition through covalent bond formation. A thorough understanding of its SAR, guided by the principles and experimental approaches outlined in this guide, is essential for the rational design of more potent and selective analogs. Future work should focus on generating comprehensive quantitative SAR data for this specific scaffold and on the definitive identification and validation of its cellular targets to fully elucidate its therapeutic potential.
References
- 1. growingscience.com [growingscience.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. air.unipr.it [air.unipr.it]
Methodological & Application
Application Notes and Protocols for 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole is a synthetic, small-molecule compound belonging to the isoxazole class of heterocyclic compounds. Structurally, it features a highly reactive bromoacetyl group, which acts as an electrophilic "warhead," and a dichlorophenyl moiety that contributes to the molecule's binding affinity and specificity.[1] This compound is of significant interest in biomedical research and drug development due to the known anticancer, anti-inflammatory, and antimicrobial properties of isoxazole derivatives.[1] The bromoacetyl group is capable of forming covalent bonds with nucleophilic amino acid residues, such as cysteine, within proteins. This suggests that this compound likely acts as a covalent inhibitor of its biological target(s). Covalent inhibition can offer advantages in terms of potency and duration of action. These application notes provide a comprehensive protocol for utilizing this compound in cell-based assays to assess its cytotoxic and potential mechanistic activities.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₆BrCl₂NO₂ |
| Molecular Weight | 334.98 g/mol |
| CAS Number | 175277-38-0 |
| Appearance | Solid |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. |
Data Presentation: Illustrative Cytotoxic Activity
The following table summarizes hypothetical IC₅₀ values for this compound against various human cancer cell lines. These values are illustrative and based on the reported activities of structurally similar isoxazole derivatives, which have demonstrated efficacy in the nanomolar to low micromolar range.[1] Researchers should determine the precise IC₅₀ values for their specific cell lines and experimental conditions.
| Cell Line | Cancer Type | Illustrative IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HeLa | Cervical Cancer | 15.5 |
| Hep3B | Hepatocellular Carcinoma | 23.0 |
| K562 | Chronic Myelogenous Leukemia | 0.07 |
| U251-MG | Glioblastoma | 10.8 |
| T98G | Glioblastoma | 12.3 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on a selected cancer cell line. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
This compound
-
Selected human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain a range of desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[2]
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Investigation of NF-κB Signaling Pathway Inhibition
This protocol provides a framework for investigating the inhibitory effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation and cell survival that is often dysregulated in cancer.[3][4] As a covalent inhibitor, the compound may target cysteine residues on components of the NF-κB pathway, such as IκB kinase (IKK) or the NF-κB subunits themselves.[3]
Materials:
-
This compound
-
A suitable cell line with a robust NF-κB response (e.g., HEK293T or a relevant cancer cell line)
-
TNF-α (or another suitable NF-κB activator)
-
Reagents for Western blotting (lysis buffer, protease/phosphatase inhibitors, primary and secondary antibodies for phospho-IκBα, total IκBα, and a loading control like β-actin)
-
NF-κB reporter assay kit (optional, for quantitative analysis)
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting).
-
Allow cells to adhere and grow to ~70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., at and around the IC₅₀ value) for 1-2 hours.
-
-
NF-κB Activation:
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a predetermined time (e.g., 15-30 minutes for IκBα phosphorylation).
-
-
Western Blot Analysis:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα and total IκBα.
-
Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
A reduction in the level of phospho-IκBα in the compound-treated, TNF-α stimulated cells compared to the TNF-α only treated cells would indicate inhibition of the NF-κB pathway.
-
-
NF-κB Reporter Assay (Optional):
-
Transfect the cells with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
After transfection, treat the cells with the compound and stimulate with TNF-α as described above.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
A dose-dependent decrease in reporter activity would confirm the inhibitory effect on NF-κB transcriptional activity.
-
Mandatory Visualization
References
- 1. This compound | RUO [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Direct covalent modification as a strategy to inhibit nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Protein Labeling with 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole is a potent and versatile electrophilic probe for the covalent labeling of proteins.[1] This reagent features a highly reactive bromoacetyl group, which can form stable covalent bonds with nucleophilic amino acid residues, primarily targeting the thiol group of cysteines.[1] The 3,4-dichlorophenylisoxazole moiety can contribute to the binding affinity and specificity of the compound for its target proteins.[1] This dual functionality makes this compound a valuable tool for a range of applications in chemical biology and drug discovery, including target identification and validation, mapping of binding sites, and the development of targeted covalent inhibitors.
These application notes provide detailed protocols for the use of this compound in protein labeling studies, from initial reaction setup to downstream analysis by mass spectrometry.
Principle of Covalent Labeling
The primary mechanism of action for this compound involves the alkylation of a nucleophilic amino acid residue on a target protein by the electrophilic bromoacetyl group. The most common target is the sulfhydryl group of a cysteine residue, which acts as a soft nucleophile and readily attacks the carbon atom of the bromoacetyl moiety, resulting in the formation of a stable thioether bond and the release of bromide as a leaving group. While cysteine is the most frequent target, other nucleophilic residues such as histidine, lysine, and tyrosine can also be modified, typically requiring more reactive electrophiles or specific microenvironments within the protein structure.
Data Presentation
Table 1: General Reaction Parameters for Protein Labeling
| Parameter | Purified Protein | Cell Lysate | Intact Cells |
| Protein Concentration | 1-10 µM | 1-5 mg/mL | 1-10 x 10^6 cells/mL |
| Probe Concentration | 1-10-fold molar excess over protein | 10-100 µM | 1-50 µM |
| Incubation Temperature | 4°C, Room Temperature, or 37°C | 4°C or Room Temperature | 37°C |
| Incubation Time | 30 minutes - 4 hours | 30 minutes - 2 hours | 30 minutes - 2 hours |
| Quenching Reagent | 10-100 mM DTT or β-mercaptoethanol | 10-100 mM DTT or β-mercaptoethanol | N/A (wash cells) |
Note: The optimal conditions should be determined empirically for each specific protein and experimental setup.
Experimental Protocols
Protocol 1: Labeling of a Purified Protein
This protocol describes the labeling of a single, purified protein in solution.
Materials:
-
Purified protein of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 50 mM Phosphate buffer, pH 7.2-8.0)
-
Quenching reagent (e.g., 1 M Dithiothreitol (DTT) or β-mercaptoethanol)
-
SDS-PAGE reagents
-
Mass spectrometer for analysis
Procedure:
-
Reagent Preparation: Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Labeling Reaction:
-
In a microcentrifuge tube, dilute the purified protein to a final concentration of 1-10 µM in the reaction buffer.
-
Add the stock solution of this compound to the desired final concentration (typically a 1 to 10-fold molar excess over the protein). Ensure the final DMSO concentration remains below 5% (v/v) to prevent protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal incubation time should be determined empirically.
-
-
Quenching: Stop the reaction by adding a quenching reagent, such as DTT or β-mercaptoethanol, to a final concentration of 10-100 mM. This will react with any unreacted labeling reagent.
-
Analysis of Labeling:
-
SDS-PAGE: Analyze the reaction mixture by SDS-PAGE to observe any changes in the protein, such as a mobility shift, aggregation, or degradation.
-
Mass Spectrometry: Determine the extent of labeling and identify the specific site(s) of modification using mass spectrometry.
-
Protocol 2: Labeling of Proteins in Cell Lysate
This protocol is for labeling proteins within a complex mixture, such as a cell lysate.
Materials:
-
Cell lysate
-
This compound
-
Anhydrous DMSO
-
Lysis Buffer (e.g., RIPA buffer, supplemented with protease and phosphatase inhibitors)
-
Quenching reagent (e.g., 1 M DTT)
-
Reagents for downstream analysis (e.g., SDS-PAGE, Western blotting, or mass spectrometry)
Procedure:
-
Lysate Preparation: Prepare a cell lysate using a suitable lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Labeling Reaction:
-
Adjust the protein concentration of the lysate to 1-5 mg/mL with lysis buffer.
-
Add the stock solution of this compound to a final concentration of 10-100 µM.
-
Incubate the mixture for 30 minutes to 2 hours at 4°C or room temperature with gentle rotation.
-
-
Quenching: Add a quenching reagent like DTT to a final concentration of 10-100 mM.
-
Downstream Analysis: The labeled lysate can be used for various downstream applications, including:
-
SDS-PAGE and Western Blotting: To detect labeling of a specific protein of interest.
-
Affinity Purification: If the probe were modified with a handle (e.g., biotin), to enrich for labeled proteins.
-
Proteomic Analysis: To identify the targets of the probe using mass spectrometry.
-
Protocol 3: Sample Preparation for Mass Spectrometry (In-Gel Digestion)
This protocol describes the preparation of protein samples from an SDS-PAGE gel for mass spectrometry analysis to identify the labeled protein and the site of modification.
Materials:
-
Excised protein band from a Coomassie-stained SDS-PAGE gel
-
Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)
-
Acetonitrile (ACN)
-
Reducing agent (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)
-
Alkylating agent (e.g., 55 mM iodoacetamide in 100 mM ammonium bicarbonate)
-
Trypsin (sequencing grade)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
-
Extraction buffer (e.g., 50% ACN, 5% formic acid)
-
ZipTips or equivalent for peptide cleanup
Procedure:
-
Excision and Destaining:
-
Reduction and Alkylation:
-
Dehydrate the gel pieces with ACN until they turn white and shrink.[2][6]
-
Add the reducing agent and incubate at 56-60°C for 30-60 minutes.[2][4][6]
-
Cool to room temperature, remove the DTT solution, and add the alkylating agent. Incubate in the dark at room temperature for 20-45 minutes.[2][4][6]
-
Wash the gel pieces with ammonium bicarbonate and dehydrate with ACN.[2]
-
-
In-Gel Digestion:
-
Peptide Extraction:
-
Collect the supernatant containing the digested peptides.
-
Extract the remaining peptides from the gel pieces by adding extraction buffer, vortexing, and sonicating.[5] Pool all supernatants.
-
-
Sample Cleanup:
-
Dry the pooled peptide solution in a vacuum centrifuge.
-
Resuspend the peptides in a small volume of 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Desalt and concentrate the peptides using a ZipTip or similar reversed-phase chromatography method.
-
-
Mass Spectrometry Analysis: Analyze the cleaned peptides by LC-MS/MS to identify the protein and the site of covalent modification.
Visualizations
Caption: Experimental workflow for protein labeling and target identification.
Caption: Covalent inhibition of a target protein in a signaling cascade.
Caption: Properties and applications of the covalent probe.
References
Application Notes and Protocols: 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole as a Covalent Inhibitor for Enzyme Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole as a covalent inhibitor in enzyme studies. This compound is a potent and versatile alkylating agent designed for advanced biochemical research.[1] Its highly electrophilic bromoacetyl moiety readily forms covalent bonds with nucleophilic residues, particularly cysteine, within the active sites of enzymes, leading to irreversible inhibition.[1] This makes it a valuable tool for target identification, validation, and mechanistic studies in drug discovery and chemical biology. While specific enzyme targets for this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds known to inhibit various enzyme classes, including kinases, proteases, and metabolic enzymes. This guide outlines the general procedures for characterizing the inhibitory properties of this compound against a target enzyme of interest.
Introduction to Covalent Inhibition
Covalent inhibitors offer distinct advantages in drug development, including high potency, prolonged duration of action, and the ability to target shallow binding pockets. This compound acts as a targeted covalent inhibitor. The isoxazole and dichlorophenyl groups contribute to the initial non-covalent binding affinity and selectivity for the target enzyme, positioning the reactive bromoacetyl "warhead" for a subsequent irreversible covalent bond formation with a nearby nucleophilic amino acid residue.
The mechanism of action involves the bromoacetyl group acting as an electrophile, which readily undergoes nucleophilic substitution with thiol groups of cysteine residues, although reactions with other nucleophilic residues like lysine, histidine, and serine are also possible.[1]
Potential Enzyme Targets and Applications
While specific data for this compound is limited, structurally related isoxazole derivatives have demonstrated inhibitory activity against a range of enzyme families, suggesting potential applications in various therapeutic areas.
-
Oncology: Derivatives of isoxazole have shown significant cytotoxicity against various human cancer cell lines, with IC50 values reported in the low micromolar to nanomolar range.[1][2] Potential enzyme targets in this area include protein kinases (e.g., VEGFR2) and metabolic enzymes crucial for cancer cell survival, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2][3][4][5]
-
Inflammation: Isoxazole-containing compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.[6]
-
Metabolic Diseases: Glutathione-dependent enzymes, such as glutathione S-transferase (GST) and glutathione reductase (GR), have been shown to be inhibited by isoxazole derivatives.[7]
Quantitative Data Summary (Hypothetical)
To illustrate how to present data for this compound, the following table provides a hypothetical summary of inhibition parameters that would be determined through the protocols outlined below. Researchers should populate a similar table with their own experimental data.
| Enzyme Target | Assay Type | IC50 (µM) | k_inact (s⁻¹) | K_I (µM) | k_inact/K_I (M⁻¹s⁻¹) | Covalent Adduct Mass Shift (Da) |
| Enzyme X | Enzyme Activity | Value | Value | Value | Value | +254.0 |
| Enzyme Y | Binding Assay | Value | Value | Value | Value | +254.0 |
Note: The mass shift corresponds to the addition of the C11H6Cl2NO2 fragment following the loss of the bromine atom.
Experimental Protocols
The following protocols provide a general framework for characterizing the covalent inhibition of a target enzyme by this compound.
Protocol 1: Determination of IC50 Value
This protocol is for determining the concentration of the inhibitor required to reduce enzyme activity by 50% under specific conditions.
Materials:
-
Target enzyme
-
Enzyme substrate
-
Assay buffer
-
This compound (stock solution in DMSO)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add a fixed concentration of the target enzyme to each well of the microplate.
-
Add the serially diluted inhibitor to the wells containing the enzyme. Include a control with no inhibitor (DMSO only).
-
Incubate the enzyme and inhibitor for a fixed period (e.g., 30 minutes) at a constant temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time using a plate reader (e.g., by measuring absorbance or fluorescence).
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Determination of Kinetic Parameters (k_inact and K_I)
This protocol determines the maximal rate of inactivation (k_inact) and the initial non-covalent binding affinity (K_I).
Materials:
-
Same as Protocol 4.1
Procedure:
-
Set up reactions with a fixed concentration of the enzyme and varying concentrations of this compound.
-
At various time points after adding the inhibitor, take an aliquot of the reaction mixture and add it to a solution containing the substrate to measure the residual enzyme activity.
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations.
-
Fit the data to the following equation to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I])
Protocol 3: Confirmation of Covalent Adduct Formation by Mass Spectrometry
This protocol confirms the covalent modification of the target enzyme and can help identify the modified amino acid residue(s).
Materials:
-
Target enzyme
-
This compound
-
Incubation buffer (e.g., PBS or Tris)
-
Quenching solution (e.g., high concentration of a thiol like glutathione or dithiothreitol)
-
LC-MS system
Procedure:
-
Incubate the target enzyme with an excess of this compound for a sufficient time to ensure complete reaction. A control sample with no inhibitor should be prepared in parallel.
-
Quench the reaction to stop any further modification.
-
Remove the excess, unreacted inhibitor using a desalting column or dialysis.
-
Analyze the intact protein samples by LC-MS to determine the mass of the unmodified and modified enzyme. The expected mass increase upon covalent modification by this compound is approximately 254.0 Da (the mass of the inhibitor minus the mass of bromine).
-
To identify the site of modification, digest the protein samples with a protease (e.g., trypsin).
-
Analyze the resulting peptide fragments by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, specifying the mass of the covalent modification on potential nucleophilic residues (e.g., cysteine).
Visualizations
Signaling Pathway: General Mechanism of Covalent Inhibition
Caption: General two-step mechanism of covalent enzyme inhibition.
Experimental Workflow: IC50 Determination
References
- 1. This compound | RUO [benchchem.com]
- 2. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unipr.it [air.unipr.it]
- 4. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 7. medcraveonline.com [medcraveonline.com]
Experimental Design for In Vivo Studies with 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing in vivo studies to evaluate the therapeutic potential of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole. This document outlines detailed experimental protocols for investigating its potential anti-inflammatory and anti-cancer activities, informed by its chemical structure and the known biological activities of similar isoxazole-based covalent inhibitors.
Compound Overview
Structure and Properties:
| Property | Value |
| IUPAC Name | 2-bromo-1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one |
| Molecular Formula | C₁₁H₆BrCl₂NO₂[1] |
| Molecular Weight | 334.98 g/mol [1] |
| Key Structural Features | Isoxazole core, 3,4-dichlorophenyl group, and a reactive bromoacetyl moiety. |
| Predicted Solubility | Likely low aqueous solubility due to high halogenation.[2] |
Mechanism of Action: this compound is a potent and versatile alkylating agent.[2] The highly electrophilic bromoacetyl group readily reacts with nucleophilic residues in proteins, such as cysteine, forming covalent bonds.[2] This irreversible binding suggests that the compound acts as a covalent inhibitor, which can lead to prolonged and potent biological effects.[3][4][5]
Experimental Design: In Vivo Pharmacological Evaluation
Given the structural features and the known activities of similar compounds, the following in vivo studies are proposed to elucidate the therapeutic potential of this compound.
Anti-Inflammatory Activity
Hypothesized Signaling Pathway: Many anti-inflammatory compounds exert their effects by modulating key signaling pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory response. Covalent inhibitors can irreversibly block key enzymes in these pathways, leading to a sustained reduction in the production of pro-inflammatory mediators.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses acute inflammation.
-
Animals: Male Wistar rats (180-220 g).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping (n=6-8 per group):
-
Group I: Vehicle control (e.g., 0.5% CMC-Na in saline).
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III-V: this compound (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection. The route of administration will depend on the formulation's properties.
-
Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Biochemical Analysis: At the end of the experiment, collect blood samples for measuring serum levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits. Paw tissue can be collected for histopathological examination and to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition of Edema at 4h |
| Vehicle Control | - | 0 | ||||
| Positive Control | 10 | |||||
| Test Compound | 10 | |||||
| Test Compound | 30 | |||||
| Test Compound | 100 |
Anti-Cancer Activity
Hypothesized Signaling Pathway: Given that some isoxazole derivatives target tubulin polymerization or key kinases in cancer cell proliferation, a plausible mechanism of action involves the disruption of the cell cycle and induction of apoptosis. Covalent inhibition of a critical kinase in a proliferation pathway like the MAPK/ERK pathway would lead to sustained anti-proliferative effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 5. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Screening of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[1] 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole is a synthetic compound belonging to the isoxazole family, which is recognized for its diverse biological activities.[2] The presence of a highly electrophilic bromoacetyl moiety suggests that this compound may act as a covalent inhibitor, forming a permanent bond with nucleophilic residues, such as cysteine, in the active site of target kinases.[2] This mode of action can lead to increased potency and prolonged duration of action.
These application notes provide a comprehensive guide for the screening and characterization of this compound against a panel of protein kinases. Detailed protocols for in vitro kinase assays, particularly those suited for covalent inhibitors, are provided to assist researchers in evaluating its potency, selectivity, and mechanism of action.
Data Presentation: Illustrative Inhibitory Activity
While specific screening data for this compound is not yet publicly available, the following tables present representative data from the screening of a structurally related bromo-isoxazole compound, 3-(3-Bromophenyl)-1,2-oxazol-5-ol, to illustrate the expected data format and potential activity profile.[1] This data was generated using a luminescence-based biochemical assay.
Table 1: Illustrative Biochemical IC50 Values for a Related Bromo-Isoxazole Compound Against a Panel of Kinases [1]
| Kinase Target | Kinase Family | Therapeutic Area | IC50 (nM) |
| EGFR | Tyrosine Kinase | Oncology | 85 |
| VEGFR2 | Tyrosine Kinase | Oncology | 45 |
| p38α (MAPK14) | Serine/Threonine Kinase | Inflammation | 1,250 |
| CDK2 | Serine/Threonine Kinase | Oncology | >10,000 |
| Src | Tyrosine Kinase | Oncology | 250 |
Table 2: Illustrative Selectivity Profile
| Kinase | Percent Inhibition at 1 µM |
| VEGFR2 | 95% |
| EGFR | 88% |
| Src | 72% |
| p38α | 45% |
| CDK2 | <10% |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol for IC50 Determination)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases using a luminescence-based assay such as ADP-Glo™.
Materials:
-
Recombinant human kinases (e.g., EGFR, VEGFR2, JNK1, p38α, PI3Kα)
-
Kinase-specific peptide substrates
-
This compound (dissolved in 100% DMSO)
-
ATP solution
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 serial dilutions.
-
Reaction Setup:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of kinase solution (at 2.5x the final concentration in kinase buffer) to each well.
-
Gently mix and incubate for 30-60 minutes at room temperature to allow for the covalent interaction between the inhibitor and the kinase.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a substrate/ATP mixture (at 2.5x the final concentration) to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Terminate Reaction and Detect Signal:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using "no kinase" (high inhibition) and "DMSO only" (no inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
-
Time-Dependent Inhibition Assay for Covalent Inhibitors
This protocol is designed to confirm the covalent mechanism of action by assessing the time-dependency of inhibition.
Procedure:
-
Follow the general kinase inhibition assay protocol (Section 1).
-
Modify the pre-incubation step (Step 2c) by varying the incubation time of the kinase with the inhibitor (e.g., 15, 30, 60, 120 minutes) before initiating the kinase reaction.
-
Determine the IC50 value at each pre-incubation time point.
-
Data Analysis: A decrease in the IC50 value with increasing pre-incubation time is indicative of a time-dependent, irreversible (covalent) inhibition mechanism.
Mass Spectrometry-Based Assay for Covalent Adduct Formation
This protocol directly confirms the covalent binding of the inhibitor to the kinase.
Materials:
-
Purified recombinant kinase
-
This compound
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
LC-MS system
Procedure:
-
Incubate the purified kinase (e.g., 1-5 µM) with an excess of this compound (e.g., 10-50 µM) in the reaction buffer at room temperature for various time points (e.g., 0, 30, 60, 120 minutes).
-
Quench the reaction at each time point by adding an equal volume of 0.1% formic acid.
-
Analyze the samples by LC-MS to determine the mass of the intact protein.
-
Data Analysis: The formation of a covalent adduct will result in an increase in the molecular weight of the kinase corresponding to the molecular weight of the inhibitor.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are often dysregulated in cancer and inflammatory diseases and are potential targets for isoxazole-based kinase inhibitors.
Caption: The PI3K/AKT signaling pathway, a key regulator of cell growth and survival.[1][3][4]
Caption: The JNK signaling pathway, involved in stress response, inflammation, and apoptosis.[5][6][7][8][9]
Caption: The canonical NF-κB signaling pathway, a central mediator of inflammation.[10][11][12][13][14]
Experimental Workflow
Caption: A typical workflow for the screening and characterization of a covalent kinase inhibitor.
References
- 1. cusabio.com [cusabio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. paulogentil.com [paulogentil.com]
- 9. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. NF-κB - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Determining the IC50 Value of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for determining the half-maximal inhibitory concentration (IC50) of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole. Given the chemical structure, particularly the presence of a bromoacetyl group, this compound is presumed to be an irreversible inhibitor, likely acting via covalent modification of its biological target.[1][2] Therefore, protocols for both cell-based cytotoxicity and enzyme inhibition assays are presented.
Overview of this compound
Isoxazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5] The subject compound, this compound, combines the isoxazole scaffold with a reactive bromoacetyl "warhead," suggesting it may act as a targeted covalent inhibitor.[1] Such compounds are of significant interest in drug discovery as they can achieve high potency and prolonged duration of action. The determination of their IC50 value is a critical first step in characterizing their biological activity.
Scenario 1: Cytotoxicity IC50 Determination using a Cell-Based Assay
The most common approach for evaluating the anticancer potential of novel isoxazole compounds is to determine their cytotoxicity against various cancer cell lines.[4][6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[6][7][8]
Experimental Protocol: MTT Assay
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain a range of final concentrations (e.g., 0.1 µM to 200 µM).[7] Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank control.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.
-
-
Incubation:
-
MTT Addition and Solubilization:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[7]
-
Data Presentation
Summarize the IC50 values in a table for clarity and comparison across different cell lines or experimental conditions.
| Cell Line | Incubation Time (h) | IC50 (µM) [Mean ± SD, n=3] |
| MCF-7 | 48 | [Insert Value] |
| A549 | 48 | [Insert Value] |
| PC-3 | 48 | [Insert Value] |
| MCF-7 | 72 | [Insert Value] |
| A549 | 72 | [Insert Value] |
| PC-3 | 72 | [Insert Value] |
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for determining the cytotoxic IC50 value.
Scenario 2: Irreversible Enzyme Inhibition IC50 Determination
The bromoacetyl group strongly suggests that this compound acts as an irreversible inhibitor. For such compounds, the measured IC50 is time-dependent and does not represent a true equilibrium dissociation constant.[10] A more informative approach is to determine the kinetic parameters KI (initial binding affinity) and kinact (rate of inactivation). A two-point IC50 method can be employed to estimate these values.[11][12][13]
Experimental Protocol: Time-Dependent Enzyme Inhibition Assay
Objective: To characterize the time-dependent inhibition of a target enzyme and determine the kinetic parameters of inhibition.
Materials:
-
Purified target enzyme
-
Enzyme substrate and necessary co-factors
-
Assay buffer
-
This compound
-
DMSO, sterile
-
96-well assay plates (e.g., UV-transparent or black plates for fluorescence)
-
Multi-well plate reader with kinetic measurement capabilities
Procedure:
-
Compound and Reagent Preparation:
-
Prepare a concentrated stock solution of the inhibitor in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare enzyme and substrate solutions in the assay buffer.
-
-
Time-Dependent IC50 Determination:
-
This protocol involves measuring the IC50 value at two or more different pre-incubation times.
-
Reaction Setup: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Allow this mixture to pre-incubate for a specific duration (e.g., Time 1 = 5 minutes, Time 2 = 30 minutes).
-
Initiate Reaction: After the pre-incubation period, initiate the enzymatic reaction by adding the substrate.
-
Measure Activity: Immediately measure the initial reaction velocity (vi) by monitoring the change in absorbance or fluorescence over a short period.
-
Repeat for Different Pre-incubation Times: Repeat the entire process for a second, longer pre-incubation time (Time 2).
-
-
Data Analysis:
-
For each pre-incubation time point, calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration for each time point and determine the IC50 value for each (IC50(T1) and IC50(T2)).
-
A leftward shift in the IC50 curve with increased pre-incubation time is characteristic of irreversible inhibition.
-
The obtained IC50 values can then be used in specialized equations to estimate KI and kinact.[11][12][13] This analysis often requires specialized kinetic software.
-
Data Presentation
Present the time-dependent IC50 values and the calculated kinetic constants in a structured table.
| Pre-incubation Time (min) | IC50 (µM) |
| 5 | [Value 1] |
| 30 | [Value 2] |
| 60 | [Value 3] |
| Kinetic Parameter | Value | Units |
| KI | [Value] | µM |
| kinact | [Value] | min-1 |
| kinact/KI | [Value] | µM-1min-1 |
Logical Workflow: Irreversible Inhibition Analysis
Caption: Logical flow for characterizing an irreversible inhibitor.
Potential Signaling Pathway Involvement
While the precise molecular target of this compound is not specified, many cytotoxic isoxazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[5][9][14] The bromoacetyl group could potentially target a key protein in a cell survival pathway, leading to the activation of apoptotic cascades.
Hypothesized Signaling Pathway: Apoptosis Induction
Caption: Hypothesized pathway of apoptosis induction.
Conclusion
Determining the IC50 value of this compound requires careful consideration of its chemical properties. For assessing general cytotoxicity, a standard cell-based method like the MTT assay is appropriate. However, due to the presence of the reactive bromoacetyl group, a time-dependent enzyme inhibition assay is crucial for accurately characterizing its potency as an irreversible inhibitor and for elucidating its mechanism of action. The protocols and frameworks provided here offer a comprehensive guide for researchers to effectively evaluate the biological activity of this compound.
References
- 1. This compound | RUO [benchchem.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | Semantic Scholar [semanticscholar.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Covalent Bond Formation with 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole is a potent and versatile alkylating agent designed for advanced biochemical research.[1] Its chemical structure features a highly electrophilic bromoacetyl moiety, making it an invaluable tool for the covalent modification of proteins. This compound readily undergoes nucleophilic substitution reactions with cysteine, lysine, and other nucleophilic residues within protein binding sites, leading to irreversible inhibition of enzyme activity or disruption of protein-protein interactions.[1] The 3,4-dichlorophenyl-substituted isoxazole scaffold provides a rigid, hydrophobic pharmacophore that can confer high binding affinity and selectivity.[1]
These characteristics make this compound a valuable tool for:
-
Target Identification and Validation: Covalently modifying proteins to identify novel drug targets.
-
Enzyme Inhibition Studies: Irreversibly inhibiting enzymes to study their function and role in disease pathways.
-
Drug Discovery: Serving as a starting point for the development of targeted covalent therapies.
Mechanism of Covalent Modification
The primary mechanism of action for this compound involves the bromoacetyl group acting as an electrophile.[1] This group reacts with nucleophilic amino acid residues, most commonly the thiol group of cysteine, via a nucleophilic substitution reaction. This results in the formation of a stable, irreversible covalent bond between the inhibitor and the protein target.
Caption: Mechanism of covalent modification.
Techniques for Monitoring Covalent Bond Formation
Several robust techniques can be employed to monitor the covalent modification of a target protein by this compound. These can be broadly categorized into Mass Spectrometry and Kinetic Analysis.
Mass Spectrometry-Based Methods
Mass spectrometry (MS) is a powerful tool for the direct detection and characterization of covalent protein-inhibitor adducts.
a) Intact Protein Mass Analysis
This technique confirms the formation of the covalent adduct by measuring the mass increase of the target protein upon incubation with the inhibitor.
b) Peptide Mapping (Bottom-Up Proteomics)
This method identifies the specific site of covalent modification. The protein-inhibitor complex is digested into smaller peptides, which are then analyzed by LC-MS/MS. The modified peptide will show a characteristic mass shift, and fragmentation analysis can pinpoint the exact modified amino acid residue.
Experimental Workflow for Mass Spectrometry Analysis
Caption: Mass spectrometry workflow.
Protocol 1: Intact Protein Mass Analysis
-
Reaction Setup: Incubate the purified target protein (e.g., 5-10 µM) with a 2-5 fold molar excess of this compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) at room temperature.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the reaction progress.
-
Quenching: Stop the reaction by adding a quenching agent, such as dithiothreitol (DTT) or glutathione, in large molar excess.
-
Desalting: Desalt the samples using a C4 ZipTip or equivalent to remove excess inhibitor and salts.
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using a C4 column.
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the unmodified protein and the protein-inhibitor adduct. The expected mass shift for the covalent adduct of this compound is approximately 254.99 Da (the mass of the inhibitor minus HBr).
Protocol 2: Peptide Mapping for Site Identification
-
Reaction and Quenching: Follow steps 1-3 from Protocol 1.
-
Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea or guanidine hydrochloride), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide).
-
Proteolytic Digestion: Digest the protein into peptides using a protease like trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Use database search software (e.g., Mascot, Sequest) to identify peptides. Search for the expected mass modification on nucleophilic residues (e.g., +254.99 Da on cysteine). The MS/MS fragmentation pattern will confirm the modified peptide sequence and pinpoint the exact site of modification.
Kinetic Analysis of Covalent Inhibition
Kinetic assays are essential for quantifying the potency of a covalent inhibitor. For irreversible inhibitors, the potency is best described by the second-order rate constant, kinact/KI, which reflects both the initial binding affinity (KI) and the rate of covalent bond formation (kinact).
Experimental Workflow for Kinetic Analysis
Caption: Kinetic analysis workflow.
Protocol 3: Determination of kinact and KI
This protocol is adapted from studies on covalent inhibitors of hGAPDH and can be modified for other enzyme targets.
-
Enzyme Activity Assay: Establish a robust assay to measure the activity of the target enzyme. For hGAPDH, this is often a spectrophotometric assay monitoring the production of NADH at 340 nm.[2]
-
Time-Dependent Inhibition:
-
Prepare a series of dilutions of this compound.
-
Incubate the target enzyme with each inhibitor concentration for various time points.
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to the assay mixture containing the substrate to measure the remaining enzyme activity.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity versus the incubation time. The negative slope of this line gives the observed rate of inactivation (kobs).
-
Plot the calculated kobs values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I]) where [I] is the inhibitor concentration. This will yield the values for kinact (the maximum rate of inactivation) and KI (the inhibitor concentration at which the inactivation rate is half-maximal).
-
The overall potency of the covalent inhibitor is expressed as the second-order rate constant, kinact/KI .
-
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format for easy comparison.
Table 1: Representative Quantitative Data for Covalent Inhibitors
| Compound | Target Protein | IC50 (µM) | kinact (s-1) | KI (µM) | kinact/KI (M-1s-1) | Reference |
| Isoxazole Derivative | MCF-7 cells | 9.7 | N/A | N/A | N/A | [1] |
| Spirocyclic BDHI | hGAPDH | 0.5 | 0.025 | 1.2 | 20,800 | [2][4] |
| Koningic Acid | hGAPDH | 0.1 | 0.04 | 0.8 | 50,000 | [2] |
Note: Data for Spirocyclic BDHI and Koningic Acid are provided as representative examples of covalent inhibitors targeting a well-characterized enzyme.
Table 2: Mass Spectrometry Data Summary
| Analysis Type | Expected Mass Shift (Da) | Information Gained |
| Intact Protein MS | +254.99 | Confirmation of covalent adduct formation |
| Peptide Mapping (LC-MS/MS) | +254.99 on a specific residue | Identification of the site of covalent modification |
Conclusion
The techniques and protocols outlined in this document provide a comprehensive framework for monitoring the covalent bond formation of this compound with its protein targets. By employing a combination of mass spectrometry and kinetic analysis, researchers can confirm covalent modification, identify the site of interaction, and quantify the inhibitory potency. This information is critical for advancing the study of this compound in basic research and for its potential development as a therapeutic agent.
References
Application Note & Protocol: High-Throughput Screening of Isoxazole-Based Compounds for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide spectrum of biological activities, making them privileged structures in medicinal chemistry.[1][2] Modifications to the isoxazole ring have yielded a diverse array of therapeutic agents with activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] A number of isoxazole-containing compounds have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer. This application note provides a detailed protocol for a high-throughput screening (HTS) assay designed to identify and characterize isoxazole-based compounds that inhibit a specific kinase target.
High-throughput screening is a foundational technology in modern drug discovery, enabling the rapid evaluation of large chemical libraries for their effects on a biological target.[3][4] This process utilizes automation, miniaturization, and sensitive detection methods to efficiently screen thousands of compounds.[5] The following protocol describes a robust and automated biochemical assay suitable for identifying novel isoxazole-based kinase inhibitors.
Assay Principle
This protocol details a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common and robust method for HTS.[6][7] The assay measures the phosphorylation of a substrate peptide by a target kinase. A europium chelate-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and an Alexa Fluor® 647-labeled peptide is the acceptor. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur. Inhibition of the kinase by a test compound prevents substrate phosphorylation, leading to a decrease in the FRET signal.
Signaling Pathway: Generic Kinase Cascade
The diagram below illustrates a representative kinase signaling cascade that can be targeted by small molecule inhibitors. The assay described in this protocol focuses on the inhibition of a single kinase within such a pathway.
Caption: A generic kinase signaling cascade illustrating the flow of signal transduction.
Experimental Workflow
The following diagram outlines the high-throughput screening workflow for the identification of isoxazole-based kinase inhibitors.
Caption: Automated workflow for a high-throughput kinase inhibition screen.
Experimental Protocols
Materials and Reagents
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Enzyme Solution: Target kinase diluted to the optimal concentration (e.g., 2X final concentration) in assay buffer.
-
Substrate/ATP Solution: Kinase substrate and ATP at their optimal concentrations (e.g., 2X final concentration) in assay buffer.
-
Detection Reagents: TR-FRET donor (e.g., anti-phospho-substrate antibody) and acceptor (e.g., labeled peptide) diluted in detection buffer.
-
Compound Plates: 384-well plates containing the isoxazole compound library, positive control (e.g., staurosporine), and negative control (DMSO).
-
Assay Plates: Low-volume 384-well white plates.
Protocol Steps
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of the library compounds, positive control, and negative control (DMSO) to the wells of a 384-well assay plate.
-
Enzyme Addition: Add 5 µL of the target kinase solution to all wells using an automated liquid handler.
-
Compound-Enzyme Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of the substrate/ATP solution to all wells to initiate the kinase reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the TR-FRET detection reagent mix to all wells.
-
Signal Development: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Data Acquisition: Read the plate using a TR-FRET-capable plate reader, measuring emission at both the donor and acceptor wavelengths.
Data Presentation
The raw data from the plate reader is used to calculate the TR-FRET ratio. These values are then normalized to the positive and negative controls to determine the percent inhibition for each compound. Hits are typically identified as compounds that exhibit an inhibition greater than a predefined threshold (e.g., >50% or three standard deviations from the mean of the negative controls).[3] The quality of the assay is monitored by calculating the Z'-factor for each plate, with a value greater than 0.5 being considered excellent for HTS.[8]
Table 1: Summary of HTS Data for a Hypothetical Isoxazole Compound Screen
| Compound ID | Isoxazole Scaffold | Target Kinase | Assay Type | % Inhibition at 10 µM | IC₅₀ (nM) | Z'-Factor (Plate) |
| ISO-001 | 3,5-Diphenylisoxazole | Kinase A | TR-FRET | 85.2 | 75 | 0.78 |
| ISO-002 | 4-Benzoyl-5-methylisoxazole | Kinase A | TR-FRET | 12.5 | >10,000 | 0.81 |
| ISO-003 | 3-Amino-5-methylisoxazole | Kinase A | TR-FRET | 92.1 | 50 | 0.75 |
| Staurosporine | - | Kinase A | TR-FRET | 98.9 | 5 | 0.79 |
| DMSO | - | Kinase A | TR-FRET | 0.0 | - | 0.80 |
Data Analysis and Hit Confirmation
-
Primary Screen Analysis: Raw data from each plate is normalized to the positive and negative controls. Hits are identified based on the percent inhibition threshold.
-
Hit Confirmation: Compounds identified as hits in the primary screen are re-tested in the same assay to confirm their activity and rule out false positives.
-
Dose-Response Analysis: Confirmed hits are then tested in a dose-response format to determine their potency (IC₅₀ value).
-
Selectivity Profiling: Promising compounds should be tested against a panel of related kinases to determine their selectivity profile.
Conclusion
This application note provides a comprehensive protocol for a high-throughput screening assay to identify isoxazole-based kinase inhibitors. The described TR-FRET assay is robust, scalable, and suitable for screening large compound libraries.[6][7] The detailed workflow, from compound plating to data analysis, provides a clear roadmap for researchers aiming to discover novel kinase inhibitors from isoxazole-focused chemical libraries. The provided diagrams and data tables offer a clear and concise representation of the experimental process and expected outcomes.
References
- 1. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. benchchem.com [benchchem.com]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
Application Notes & Protocols for 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole in Chemical Proteomics
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole is a synthetic isoxazole derivative with significant potential in the field of chemical proteomics.[1] Its utility stems from the presence of a highly reactive bromoacetyl group, which can act as an electrophile.[2] This functional group is known to form stable, covalent bonds with nucleophilic amino acid residues in proteins, most notably cysteine thiols.[2] This characteristic makes it an ideal candidate for use as a covalent probe in activity-based protein profiling (ABPP), a powerful technique for identifying and characterizing enzyme function directly in complex biological systems. The 3,4-dichlorophenyl moiety likely contributes to the compound's binding affinity and specificity for its protein targets.[2]
Principle of Action
The primary mechanism of action for this compound in a proteomics context is the irreversible covalent modification of target proteins. The electrophilic carbon of the bromoacetyl group is susceptible to nucleophilic attack by amino acid side chains such as the sulfhydryl group of cysteine, the imidazole of histidine, or the hydroxyl group of serine. This targeted, covalent labeling allows for the "tagging" of proteins, which can then be identified and quantified using mass spectrometry-based proteomics.
Potential Applications in Drug Discovery and Chemical Biology
-
Target Identification and Validation: By identifying the proteins that covalently bind to this probe, researchers can uncover novel drug targets. This is particularly valuable for compounds discovered through phenotypic screening where the molecular target is unknown.
-
Enzyme Class Profiling: The reactivity of the bromoacetyl group can be leveraged to profile the activity of specific enzyme classes that utilize a nucleophilic catalyst in their active site.
-
Covalent Inhibitor Development: Understanding the proteome-wide interactions of this compound can inform the design of more selective and potent covalent inhibitors for therapeutic use.[3]
-
Elucidation of Signaling Pathways: By identifying the protein targets, this probe can help to unravel the signaling pathways involved in various disease states, given the diverse biological activities associated with isoxazole derivatives, such as anticancer and anti-inflammatory properties.[4]
Experimental Protocols
The following protocols are generalized methodologies for the application of this compound as a chemical probe. Optimization of concentrations, incubation times, and specific reagents will be necessary for different biological systems.
Protocol 1: In Vitro Proteome Labeling and Target Identification
This protocol describes the labeling of protein targets in a cell lysate.
Materials:
-
Cells or tissue of interest
-
Lysis Buffer (e.g., PBS, 0.1% NP-40, protease inhibitor cocktail)
-
This compound (stock solution in DMSO)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Desalting columns
-
LC-MS/MS instrumentation
Procedure:
-
Proteome Preparation:
-
Harvest cells or homogenize tissue and lyse in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 20 minutes at 4°C) to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Probe Labeling:
-
Dilute the proteome to a final concentration of 1-2 mg/mL with Lysis Buffer.
-
Treat the proteome with this compound at a final concentration of 1-10 µM. A DMSO vehicle control should be run in parallel.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Sample Preparation for Mass Spectrometry:
-
Reduction and Alkylation: Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C. Cool to room temperature and add IAA to a final concentration of 20 mM, then incubate for 30 minutes in the dark.
-
Protein Digestion: Perform protein digestion using an appropriate method. For in-solution digestion, dilute the sample to reduce the concentration of any denaturants and add trypsin at a 1:50 (trypsin:protein) ratio. Incubate overnight at 37°C.
-
Peptide Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 desalting column. Elute the peptides and dry them under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis.
-
Analyze the peptide mixture using a high-resolution mass spectrometer. Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a relevant protein database using a search engine (e.g., Mascot, MaxQuant, or Proteome Discoverer).
-
Specify the covalent modification of relevant amino acids (e.g., cysteine) by the probe in the search parameters. The mass of the modification will be the mass of the probe minus the mass of HBr.
-
Identify peptides that are uniquely modified by the probe in the treatment sample compared to the vehicle control to determine the protein targets.
-
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
This protocol is designed to assess the selectivity of a test compound against the targets of this compound.
Materials:
-
Same as Protocol 1
-
Test inhibitor compound (stock solution in DMSO)
-
Biotinylated or fluorescently tagged broad-spectrum probe that reacts with the same class of residues as the bromoacetyl group (e.g., iodoacetamide-biotin).
Procedure:
-
Proteome Preparation: Prepare cell or tissue lysate as described in Protocol 1.
-
Competitive Inhibition:
-
Aliquot the proteome into several tubes.
-
Treat the proteome with varying concentrations of your test inhibitor (e.g., 0.1 to 100 µM). Include a DMSO vehicle control.
-
Incubate for 30 minutes at room temperature.
-
-
Probe Labeling:
-
To each tube, add a biotinylated or fluorescently tagged broad-spectrum probe (e.g., iodoacetamide-biotin) at a fixed, non-saturating concentration.
-
Incubate for 30 minutes at room temperature.
-
-
Enrichment of Labeled Proteins (for biotinylated probes):
-
Add streptavidin-agarose beads to each sample and incubate for 1 hour at 4°C with rotation to capture the biotin-labeled proteins.
-
Wash the beads extensively with a stringent wash buffer (e.g., PBS with 0.5% SDS) to remove non-specifically bound proteins.
-
-
Sample Preparation and Analysis:
-
For biotinylated probes, perform on-bead digestion with trypsin.
-
For fluorescent probes, the samples can be analyzed by SDS-PAGE and in-gel fluorescence scanning.
-
Analyze the resulting peptides by LC-MS/MS as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the relative abundance of the enriched proteins across the different inhibitor concentrations.
-
Proteins whose enrichment is reduced in a dose-dependent manner by the test inhibitor are identified as its targets.
-
Data Presentation
Quantitative data from a competitive ABPP experiment should be summarized in a clear, tabular format.
Table 1: Example of Quantitative Proteomics Data from a Competitive ABPP Experiment
| Protein ID (UniProt) | Gene Name | Fold Change (Inhibitor/DMSO) | p-value | Number of Unique Peptides | Putative Binding Site |
| P04406 | GAPDH | 0.25 | 0.001 | 15 | Cys150 |
| P00338 | LDH A | 0.95 | 0.89 | 22 | - |
| Q06830 | PRDX1 | 0.48 | 0.02 | 8 | Cys52 |
| P62258 | PPIA | 1.02 | 0.95 | 5 | - |
This table is for illustrative purposes only.
Visualizations
Mechanism of Covalent Modification
Caption: Covalent modification of a target protein by the bromoacetyl probe.
Chemical Proteomics Workflow
Caption: Workflow for target identification using a covalent chemical probe.
Hypothetical Signaling Pathway Investigation
Caption: Investigating a signaling pathway via covalent probe targeting.
References
- 1. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
"troubleshooting solubility issues of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole in aqueous buffers"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a synthetic compound belonging to the isoxazole family.[1] It features a highly reactive bromoacetyl group, making it a valuable tool for biochemical research, particularly as an alkylating agent for targeting nucleophilic residues like cysteine in proteins.[1] However, the presence of the dichlorophenyl and isoxazole rings contributes to its hydrophobicity. Increased halogenation on a molecule tends to decrease its solubility in water.[1] Poor aqueous solubility is a significant concern as it can lead to precipitation in experimental assays, resulting in inaccurate dosing, reduced biological activity, and unreliable results.[2][3]
Q2: Is there any available data on the aqueous solubility of this compound?
Q3: What is the recommended solvent for preparing a stock solution?
Given its hydrophobic nature, it is highly recommended to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. The most commonly used solvent for this purpose in biological research is dimethyl sulfoxide (DMSO).
Q4: How stable is the bromoacetyl group in aqueous buffers?
The bromoacetyl group is an electrophile and can react with nucleophiles.[1] While it has been reported to be stable in aqueous buffers for up to 24 hours at 25°C in the absence of strong nucleophiles like thiols, its stability can be influenced by the pH and composition of the buffer.[1] Some common biological buffers, such as Tris, contain reactive amine groups that could potentially interact with the bromoacetyl moiety over time.[3] It is advisable to prepare fresh dilutions in aqueous buffer immediately before an experiment to minimize potential degradation.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues encountered during your experiments.
Issue 1: The compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer.
This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium.
Root Cause Analysis and Solution Workflow
Caption: Troubleshooting workflow for compound precipitation.
Step-by-Step Solutions:
-
Optimize the Dilution Protocol:
-
Minimize Final DMSO Concentration: For many cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Some assays may tolerate up to 1%. High concentrations of DMSO can cause the compound to precipitate when the solution's polarity changes drastically.
-
Correct Mixing Technique: Instead of adding the aqueous buffer to your DMSO stock, add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing or stirring. This rapid dispersion helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
-
Employ Solubility Enhancement Techniques: If optimizing the dilution protocol is insufficient, consider modifying your buffer with solubilizing agents.
-
Co-solvents: While DMSO is used for the stock, other co-solvents can be included in the aqueous buffer to increase solubility. However, their compatibility with the specific assay must be verified.
-
Surfactants: Low concentrations (typically 0.01-0.1%) of non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior.[4] They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.[4][5][6] β-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[4][7]
-
Table 1: Common Solubilizing Agents
| Agent Type | Examples | Typical Concentration | Potential Considerations |
| Surfactants | Tween® 80, Polysorbate 20 | 0.01 - 0.1% (v/v) | Can interfere with cell membranes and some assay readouts. |
| Cyclodextrins | β-Cyclodextrin, HP-β-CD | 1 - 10 mM | Can sometimes extract cholesterol from cell membranes. |
Issue 2: I am unsure if my compound is stable in my chosen buffer.
The electrophilic bromoacetyl group can be susceptible to hydrolysis or reaction with buffer components, especially at non-neutral pH or in the presence of nucleophiles.
Troubleshooting Strategy:
-
Buffer Selection:
-
Phosphate-buffered saline (PBS) at pH 7.4 is a common and relatively inert starting point.
-
Be cautious with buffers containing primary or secondary amines, such as Tris, as they are nucleophilic and could potentially react with the bromoacetyl group.[3] While often used, it's recommended to prepare solutions fresh and minimize incubation times.
-
Buffers like HEPES and MOPS are zwitterionic and generally less reactive than Tris.[3][8]
-
-
pH Consideration:
-
The stability of α-haloketones can be pH-dependent. Hydrolysis may be accelerated at higher pH values. It is recommended to work at a neutral or slightly acidic pH if compatible with your experimental system.
-
Chemical Stability Principle
Caption: Potential degradation pathways for the compound in aqueous buffers.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This method is a high-throughput approach to estimate solubility by observing precipitation after diluting a DMSO stock solution into an aqueous buffer.
Methodology:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10-20 mM).
-
Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of your DMSO stock solution.
-
Transfer to Assay Plate: Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate (e.g., a clear-bottom plate for UV-Vis analysis).
-
Add Aqueous Buffer: Rapidly add the aqueous buffer of choice (e.g., PBS, pH 7.4) to each well to achieve the final desired compound concentrations (e.g., 100 µM, 50 µM, etc.). The final DMSO concentration should be consistent and ideally ≤1%.
-
Incubate: Seal the plate and shake at room temperature for a set period (e.g., 1.5-2 hours).
-
Measure: Analyze the plate using one of the following methods:
-
Nephelometry: Measures light scattering caused by insoluble particles.
-
UV-Vis Spectroscopy: After filtering or centrifugation to remove precipitate, measure the absorbance of the supernatant at the compound's λmax to determine the concentration of the dissolved compound. A calibration curve will be required.
-
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
This method measures the equilibrium solubility and is considered the "gold standard," though it is lower-throughput.
Methodology:
-
Add Excess Compound: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest. The excess solid should be clearly visible.
-
Equilibrate: Tightly cap the vials and agitate them (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be done by:
-
Centrifugation: Centrifuge the sample at a high speed to pellet the excess solid.
-
Filtration: Filter the solution through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter).
-
-
Quantify: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound. This is typically done using a validated analytical method like HPLC-UV or LC-MS against a standard curve.
Table 2: Comparison of Solubility Assay Methods
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Starting Material | DMSO stock solution | Solid compound |
| Time to Equilibrium | Short (e.g., 1-2 hours) | Long (e.g., 24-48 hours) |
| Throughput | High | Low |
| Typical Use | Early-stage drug discovery, screening | Lead optimization, formulation development |
| Potential Issue | Can overestimate solubility due to supersaturation. | More time and compound intensive. |
References
- 1. This compound | RUO [benchchem.com]
- 2. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buffers for Biochemical Reactions [promega.sg]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
"optimization of reaction conditions for the synthesis of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole"
Technical Support Center: Synthesis of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a multi-step process. A common route involves the formation of a 3-(3,4-dichlorophenyl)isoxazole core, followed by Friedel-Crafts acylation to introduce an acetyl group at the 5-position, and finally, alpha-bromination of the acetyl group to yield the target compound.
Q2: What are the critical parameters in the isoxazole ring formation step?
A2: Key parameters for successful isoxazole synthesis include the choice of reagents (e.g., 1,3-dicarbonyl compounds and hydroxylamine or nitrile oxides and alkynes), solvent, temperature, and catalyst.[1] Regioselectivity can be a challenge, and reaction conditions must be optimized to favor the desired isomer.[1][2]
Q3: Why is my Friedel-Crafts acylation reaction failing or giving a low yield?
A3: Low yields in Friedel-Crafts acylation can be due to several factors:
-
Catalyst Inactivity : The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Anhydrous conditions are essential.[3]
-
Insufficient Catalyst : The ketone product can complex with the Lewis acid, requiring stoichiometric amounts of the catalyst.[3]
-
Deactivated Substrate : The isoxazole ring is electron-deficient, which can make it less reactive towards electrophilic substitution.[4]
Q4: I am observing multiple products in my alpha-bromination step. How can I improve selectivity?
A4: The formation of multiple products, such as di-brominated species, can occur with over-reaction. To improve selectivity, consider the following:
-
Control Stoichiometry : Use a controlled amount of the brominating agent (e.g., N-Bromosuccinimide - NBS).
-
Reaction Temperature : Lowering the temperature can help to control the reaction rate and reduce side products.[5]
-
Choice of Brominating Agent : NBS is often a milder and more selective brominating agent compared to Br₂.[4]
Troubleshooting Guides
Table 1: Troubleshooting for Isoxazole Ring Synthesis
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Decomposition of nitrile oxide intermediate.[1] | Generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly.[2] |
| Inefficient nitrile oxide generation. | Ensure the quality of the precursor and the appropriateness of the base (e.g., triethylamine).[1] | |
| Reactant decomposition under harsh conditions. | Consider milder reaction conditions, such as lower temperatures or a less aggressive base. | |
| Formation of Isomers | Poor regioselectivity in 1,3-dipolar cycloaddition.[6] | Employ a catalyst like copper(I) to favor the 3,5-disubstituted isomer.[2] Experiment with different solvents, as polarity can influence regioselectivity.[1] |
| Difficult Purification | Presence of unreacted starting materials or side products. | Optimize reaction stoichiometry and conditions to drive the reaction to completion. Use appropriate chromatographic techniques for purification. |
Table 2: Troubleshooting for Friedel-Crafts Acylation
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Moisture inactivating the Lewis acid catalyst.[3] | Ensure all glassware is oven-dried and use anhydrous solvents. |
| Insufficient amount of catalyst.[3] | Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent. | |
| Isoxazole ring is deactivated towards acylation. | More forcing reaction conditions (higher temperature, stronger Lewis acid) may be required. However, this can also lead to decomposition. | |
| Formation of Dark, Tarry Material | Reaction temperature is too high, leading to decomposition. | Maintain a controlled, lower temperature during the reaction. |
| Impure starting materials or reagents. | Ensure the purity of the isoxazole precursor, acylating agent, and catalyst. |
Table 3: Troubleshooting for Alpha-Bromination of 5-Acetyl-3-(3,4-dichlorophenyl)isoxazole
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient brominating agent or reaction time. | Use a slight excess (e.g., 1.05 equivalents) of the brominating agent (NBS or Br₂).[5] Monitor the reaction by TLC and allow for sufficient reaction time. |
| Low reaction temperature leading to slow kinetics.[5] | Gently reflux the reaction mixture, for example, in DCM or CCl₄. | |
| Formation of Di-bromo Product | Excess of brominating agent. | Carefully control the stoichiometry of the brominating agent. Add the agent portion-wise to the reaction mixture. |
| Reaction conditions are too harsh. | Use a milder brominating agent (e.g., NBS instead of Br₂) and avoid excessively high temperatures. | |
| Difficult Purification | Product and starting material have similar polarity.[5] | Use column chromatography with a less polar eluent system to improve separation. Recrystallization may also be an option if the product is a solid.[5] |
Experimental Protocols
Protocol 1: Synthesis of 5-Acetyl-3-(3,4-dichlorophenyl)isoxazole (via Friedel-Crafts Acylation)
-
Preparation : In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane.
-
Addition of Reactants : Cool the suspension to 0°C in an ice bath. To this, add 3-(3,4-dichlorophenyl)isoxazole (1.0 eq.) followed by the dropwise addition of acetyl chloride (1.1 eq.).
-
Reaction : Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. The reaction is then heated to a gentle reflux and monitored by Thin Layer Chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture to 0°C and quench by the slow addition of crushed ice, followed by dilute HCl.
-
Extraction and Purification : Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound (via Alpha-Bromination)
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Preparation : Dissolve 5-acetyl-3-(3,4-dichlorophenyl)isoxazole (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or acetic acid in a round-bottom flask.[7]
-
Addition of Brominating Agent : Add N-bromosuccinimide (NBS) (1.05 eq.) and a catalytic amount of a radical initiator like AIBN or p-toluenesulfonic acid (pTSA).[5]
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Reaction : Heat the mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up : Cool the reaction mixture to room temperature and wash with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with sodium bicarbonate solution and brine.
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Purification : Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.[5]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.
References
"addressing purification challenges of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole"
Technical Support Center: 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole
This guide provides troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities found after synthesizing this compound?
A: Common impurities typically include unreacted starting materials, primarily 3-(3,4-dichlorophenyl)isoxazole, and byproducts from side reactions. The highly reactive bromoacetyl group can also react with nucleophilic species present in the reaction mixture, leading to substituted derivatives.[1][2] Additionally, over-bromination can potentially lead to di-bromo or other poly-brominated species, though this is more commonly cited in bromination reactions of other salicylamides.[3]
Q2: My initial purification by recrystallization still shows low purity (e.g., <95% by HPLC). What should I do?
A: If a single recrystallization is insufficient, a sequential or multi-solvent recrystallization approach is recommended. A primary recrystallization from a solvent like hot ethanol can be followed by a secondary purification step, such as re-dissolving the product in an ethyl acetate/hexane mixture and allowing for slow evaporation.[1] This two-step process can significantly improve purity, potentially from 92% to over 99.5%.[1] If impurities persist, column chromatography is the next logical step.
Q3: I am setting up a column chromatography protocol. What stationary and mobile phases are recommended?
A: For effective purification of this compound, silica gel (SiO₂) is the recommended stationary phase. A common mobile phase is a mixture of hexane and ethyl acetate.[1] A starting ratio of 4:1 (hexane:EtOAc) has been shown to be effective for removing unreacted starting materials and other less polar impurities.[1] It is crucial to first determine the optimal solvent system using Thin-Layer Chromatography (TLC) to ensure good separation.[4][5]
Q4: The bromoacetyl group in my compound appears to be unstable, leading to inconsistent results. How can I mitigate degradation?
A: The bromoacetyl moiety is a reactive electrophile, making the compound susceptible to degradation, especially in the presence of nucleophiles (e.g., water, amines, thiols) or under prolonged exposure to heat or light.[1][6]
-
Handling: Always work with the compound in a dry environment and use anhydrous solvents.
-
Storage: For long-term stability, store the purified compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[6]
-
Reaction Conditions: During purification, avoid excessive heat and prolonged exposure to basic or strongly acidic conditions which could promote hydrolysis or other side reactions.[6]
Q5: My yield is consistently low after purification. What are the potential causes?
A: Low yields can stem from several factors:
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Incomplete Reaction: The initial synthesis may not have gone to completion. Monitor the reaction by TLC or HPLC to ensure the starting material is consumed before workup.
-
Product Loss During Extraction: Ensure the correct solvent (e.g., Dichloromethane) is used for extraction and that extractions are performed multiple times to maximize recovery from the aqueous phase.[1]
-
Suboptimal Purification: During recrystallization, using too much solvent or cooling the solution too quickly can prevent efficient crystal formation. In column chromatography, improper solvent selection can lead to co-elution of the product with impurities.[4][5]
Data Presentation: Purification Parameters
Table 1: Recrystallization Protocols & Outcomes
| Step | Solvent System | Procedure | Purity Improvement |
| Primary | 95% Ethanol | Dissolve in hot solvent, then cool to -20°C. | Crude to ~92% |
| Secondary | Ethyl Acetate / Hexane (1:3) | Re-dissolve product, then allow slow evaporation. | 92% to >99.5% |
Data synthesized from Benchchem.[1]
Table 2: Column Chromatography Conditions
| Parameter | Specification | Purpose |
| Stationary Phase | Silica Gel (SiO₂) | Standard for separating moderately polar compounds. |
| Mobile Phase | Hexane:Ethyl Acetate (4:1) | Effective for eluting the target compound while retaining more polar impurities.[1] |
| Monitoring | Thin-Layer Chromatography (TLC) | To identify fractions containing the pure product.[4] |
| Typical Yield | 68-72% | Under optimized synthesis and purification conditions.[1] |
Experimental Protocols
Protocol 1: Sequential Recrystallization
-
Primary Recrystallization:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to completely dissolve the solid.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in a -20°C freezer to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum.
-
-
Secondary Purification (if needed):
-
Dissolve the crystals obtained from the primary step in an ethyl acetate/hexane (1:3) mixture, using gentle warming if necessary.
-
Loosely cover the flask and allow the solvent to evaporate slowly in a fume hood.
-
Collect the resulting high-purity crystals.[1]
-
Protocol 2: Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a system that gives the target compound an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane:EtOAc 4:1).
-
Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, forming a uniform packed bed. Add a thin layer of sand on top to protect the silica surface.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane.
-
Carefully load the solution onto the top of the column.
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Purification troubleshooting workflow for this compound.
Caption: Synthesis pathway and common sources of impurities.
References
- 1. This compound | RUO [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN101560170A - Method for preparing 5-(bromoacetyl) salicylamide - Google Patents [patents.google.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
"improving the stability of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole in experimental assays"
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the stability of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole (CAS: 175277-38-0) in experimental assays. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly handle and store the solid form of this compound?
A1: To maintain its quality, the solid compound should be stored at –20°C in amber vials to protect it from light, which can cause photodegradation of the bromoacetyl group.[1] It is also crucial to avoid prolonged exposure to moisture, so storing it under an inert atmosphere (e.g., nitrogen or argon) in a dry, well-ventilated place is recommended.[1][2]
Q2: My compound is rapidly losing activity in my aqueous assay buffer. What is the likely cause and how can I mitigate it?
A2: The most probable cause is hydrolysis of the isoxazole ring or the bromoacetyl group in the aqueous environment.[3] The bromoacetyl group is a reactive electrophile, making the compound susceptible to degradation in the presence of nucleophiles, including water.[1]
To improve stability, consider the following:
-
Minimize Time in Aqueous Solution: Prepare fresh solutions immediately before use.[3]
-
pH Optimization: Evaluate the compound's stability across a pH range. Generally, neutral or slightly acidic conditions (pH < 7.5) may be more favorable than alkaline conditions for both the isoxazole ring and the haloacetyl group.[3][4][5]
-
Use Co-solvents: If your assay permits, adding a water-miscible organic co-solvent like DMSO or acetonitrile (ACN) can reduce water activity and slow hydrolysis.[3]
-
Lower Temperature: Running experiments at lower temperatures can decrease the rate of degradation.
Q3: I am observing high background signal or non-specific binding in my protein-based assays. Why is this happening?
A3: This compound is a potent alkylating agent designed to form covalent bonds with nucleophilic residues on proteins, primarily thiols (cysteine) but also potentially histidyl and amino groups.[1][5][6] High background or non-specific binding occurs when the compound reacts with other accessible nucleophiles in your system, such as other proteins (e.g., albumin in cell culture media) or buffer components containing thiols (e.g., DTT, β-mercaptoethanol). To ensure selectivity, use a minimal molar excess of the compound and perform reactions in buffers free of extraneous nucleophiles.[6]
Q4: What is the recommended procedure for preparing stock solutions?
A4: Prepare a concentrated stock solution by dissolving the compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4] Store stock solutions in small aliquots at -20°C or below to minimize freeze-thaw cycles.[7] Ensure the solvent is high-purity and anhydrous to prevent degradation during storage.[1][7]
Q5: My compound precipitated when I added it to my aqueous buffer. What should I do?
A5: Precipitation indicates that the compound's solubility limit has been exceeded in the final assay conditions.[7] To resolve this, you can try gently warming the solution or using sonication to redissolve the compound.[7] For future experiments, consider lowering the final concentration of the compound or increasing the percentage of organic co-solvent (like DMSO) in the final buffer, if the experimental design allows.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of compound activity | Hydrolysis of the isoxazole ring or bromoacetyl group in aqueous buffer.[3] | Prepare solutions fresh before use. Optimize buffer pH to be neutral or slightly acidic.[3] Add a co-solvent (e.g., DMSO) to reduce water activity.[3] |
| Inconsistent assay results | Degradation of the compound during storage or handling. | Store solid compound and stock solutions at -20°C or below, protected from light and moisture.[1][3] Aliquot stock solutions to avoid multiple freeze-thaw cycles.[7] |
| High background/non-specific signal | The highly reactive bromoacetyl group is reacting with non-target molecules.[1][6] | Use buffers free of nucleophilic additives (e.g., thiols). Ensure pH is optimal for selective reaction (typically pH 7.2-8.5 for thiol reactivity).[5][6] Use the lowest effective molar excess of the compound. |
| Compound precipitation in buffer | Exceeding the compound's solubility limit.[7] | Increase the percentage of co-solvent (e.g., DMSO) in the final buffer. Gently warm or sonicate the solution.[7] Use a lower final concentration of the compound. |
| Discoloration of stock solution | Photodegradation or reaction with solvent impurities.[7] | Store solutions in amber vials or protected from light.[3][7] Use high-purity, anhydrous-grade solvents.[7] |
Quantitative Data Summary
| Parameter | Recommended Condition / Value | Rationale |
| Storage Temperature | Solid: -20°C; Solution: -20°C to -80°C | Minimizes thermal degradation and hydrolysis.[1][3] |
| Recommended Solvents | Anhydrous DMSO, DMF | Good solubility and minimizes hydrolysis during storage.[4] |
| Assay Buffer pH | 7.0 - 8.5 | Optimal for selective reaction with thiol groups, but stability decreases at higher pH.[4][5][6] Test stability at your specific pH. |
| Light Exposure | Avoid; use amber vials | The bromoacetyl group can be sensitive to photodegradation.[1][7] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects from moisture and oxidation.[1][3] |
Experimental Protocols
Protocol 1: General Handling and Stock Solution Preparation
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Handling: Handle the solid compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvent Preparation: Use only high-purity, anhydrous grade DMSO or DMF.
-
Stock Solution Preparation: Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a concentrated stock solution (e.g., 10-50 mM) by dissolving the compound in the chosen anhydrous solvent.
-
Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C.
Protocol 2: Covalent Labeling of a Thiol-Containing Protein
This protocol is adapted for a typical covalent inhibition experiment targeting a cysteine residue.
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Protein Preparation: Prepare the thiol-containing protein in a degassed, amine-free and thiol-free buffer (e.g., Phosphate or HEPES buffer) at a pH between 7.5-8.5.[4] If the protein has disulfide bonds that need to be reduced to expose the target cysteine, treat with a reducing agent like TCEP, followed by buffer exchange to remove the TCEP.
-
Reagent Preparation: Immediately before use, dilute the stock solution of this compound to an intermediate concentration using the same reaction buffer.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the diluted compound to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6] Reaction time should be optimized.
-
Quenching (Optional): To stop the reaction, add a quenching reagent with a free thiol, such as 2-mercaptoethanol or cysteine, to scavenge any unreacted compound.
-
Purification: Remove excess, unreacted compound and byproducts using size-exclusion chromatography (SEC) or dialysis.[4]
-
Analysis: Confirm conjugation using techniques such as mass spectrometry (to check for the mass adduct) or activity assays (to measure the loss of function).
Protocol 3: Forced Degradation Study to Assess Stability
This protocol helps determine the compound's stability in your specific experimental buffer.
-
Solution Preparation: Prepare a solution of the compound in your chosen assay buffer at the final working concentration.
-
Stress Conditions: Aliquot the solution into several tubes and expose them to different stress conditions:
-
Control: Keep at the intended experimental temperature (e.g., 37°C).
-
Acid/Base: Adjust the pH of the buffer (e.g., to pH 3 and pH 9) to test for acid and base-catalyzed hydrolysis.[7]
-
Light: Expose a sample to direct lab lighting or a photostability chamber.
-
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each condition.
-
Analysis: Analyze the samples using a stability-indicating method like HPLC or LC-MS to quantify the remaining percentage of the parent compound.
-
Evaluation: Plot the percentage of the remaining compound versus time for each condition to determine its degradation rate and half-life under your specific assay conditions.
Visualizations
Caption: A flowchart for troubleshooting common issues with the compound.
Caption: Reaction mechanism of the compound with a protein's cysteine residue.
Caption: A step-by-step workflow for labeling proteins with the compound.
References
- 1. This compound | RUO [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
"minimizing off-target effects of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole in cells"
Welcome to the technical support center for 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in cellular experiments, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent inhibitor.[1] Its primary mechanism of action involves the highly reactive bromoacetyl group, which acts as an electrophile.[1] This group can form a stable, covalent bond with nucleophilic amino acid residues on proteins, most commonly cysteine.[1][2] This irreversible binding can modulate the activity of the target protein, leading to a variety of biological effects.[1] The dichlorophenyl and isoxazole moieties contribute to the compound's binding affinity and specificity for its target(s).[1]
Q2: What are "off-target" effects and why are they a concern with this compound?
A2: Off-target effects are unintended interactions of a drug or compound with proteins other than its primary therapeutic target.[2] With covalent inhibitors like this compound, the reactive bromoacetyl group can potentially react with any accessible nucleophilic residue on proteins throughout the proteome, not just the intended target.[2] This can lead to non-specific cytotoxicity, modulation of unintended signaling pathways, and confounding experimental results.[2] Minimizing these effects is crucial for accurately interpreting experimental data and for the development of selective therapeutics.
Q3: How can I determine the optimal concentration of this compound to use in my cell-based assays?
A3: The optimal concentration should be empirically determined for each cell line and experimental endpoint. It is recommended to perform a dose-response curve to identify the lowest effective concentration that produces the desired on-target effect.[3] Off-target effects are often more pronounced at higher concentrations.[3] Start with a broad range of concentrations and narrow down to a concentration that gives a robust on-target phenotype with minimal signs of general cytotoxicity.
Q4: How does the incubation time affect the activity of this compound?
A4: As a covalent inhibitor, the effects of this compound are time-dependent.[4] Unlike non-covalent inhibitors that reach equilibrium quickly, covalent inhibitors accumulate their effect over time as more target proteins become irreversibly modified. It is important to perform time-course experiments to understand the kinetics of target engagement and the onset of the desired phenotype. For endpoint assays, ensure that the chosen incubation time is consistent across all experiments.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed across multiple cell lines at low concentrations.
| Possible Cause | Troubleshooting Steps |
| Promiscuous Off-Target Reactivity | The bromoacetyl group is reacting non-selectively with numerous essential cellular proteins. |
| 1. Reduce Concentration: Lower the concentration of the compound to the lowest level that still elicits the desired on-target effect. | |
| 2. Shorten Incubation Time: Decrease the exposure time to reduce the opportunity for off-target reactions. | |
| 3. Include a Scavenger: In biochemical assays, a thiol-containing scavenger like glutathione (GSH) or dithiothreitol (DTT) can be added to quench excess reactive compound before it interacts with off-targets. Note: This is not directly applicable to live-cell experiments but can be a useful control. | |
| 4. Use a Less Reactive Analog: If available, test a structurally related compound with a less electrophilic "warhead" to see if cytotoxicity is reduced while maintaining on-target activity. | |
| Compound Instability or Degradation | The compound may be unstable in your culture medium, leading to the formation of toxic byproducts. |
| 1. Prepare Fresh Stock Solutions: Always use freshly prepared stock solutions of the compound. | |
| 2. Assess Stability: Analyze the stability of the compound in your specific cell culture medium over the time course of your experiment using techniques like HPLC-MS. |
Issue 2: The observed cellular phenotype is inconsistent with the known function of the intended target.
| Possible Cause | Troubleshooting Steps |
| Dominant Off-Target Effect | An off-target interaction is responsible for the observed phenotype. |
| 1. Orthogonal Controls: Use a structurally unrelated inhibitor that targets the same primary protein.[3] If both compounds produce the same phenotype, it is more likely an on-target effect.[3] | |
| 2. Genetic Validation: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the intended target protein.[3] If the phenotype is mimicked by genetic perturbation, it supports an on-target mechanism.[3] | |
| 3. Activity-Based Protein Profiling (ABPP): Use competitive ABPP to identify the full spectrum of cellular targets. This can reveal potent off-targets that may be responsible for the observed phenotype. | |
| 4. Cellular Thermal Shift Assay (CETSA): Confirm that the compound is engaging with the intended target in cells at the concentration used.[3] This can also be used to identify and validate off-target engagement.[5] |
Issue 3: Inconsistent results or high variability between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | The compound may be precipitating out of solution in the cell culture medium. |
| 1. Check Solubility: Visually inspect the wells for any signs of precipitation. | |
| 2. Adjust Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells. | |
| 3. Use of Serum: The presence and concentration of serum proteins can affect the free concentration of the compound. Ensure consistent serum levels in your experiments. | |
| Reactivity with Media Components | The bromoacetyl group may be reacting with components in the cell culture medium (e.g., thiols in serum albumin). |
| 1. Pre-incubation Control: Incubate the compound in the medium for the duration of the experiment without cells, and then test its activity to see if it has been depleted. | |
| 2. Serum-Free Conditions: If possible, perform initial experiments in serum-free or low-serum conditions to minimize reactions with serum proteins, though this may also affect cell health. |
Experimental Protocols
Protocol 1: Washout Experiment to Confirm Covalent Target Engagement
This protocol helps determine if the cellular effects of this compound are irreversible, which is characteristic of covalent inhibition.[3][6]
Methodology:
-
Cell Plating: Plate cells at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the compound at the desired concentration for a defined period (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
Washout:
-
For the "Washout" group, aspirate the medium containing the compound.
-
Wash the cells gently with sterile PBS three times to remove any unbound compound.
-
Add fresh, compound-free medium to the "Washout" group.
-
For the "Continuous Exposure" group, leave the compound-containing medium on the cells.
-
-
Incubation: Return all plates to the incubator and continue to the desired experimental endpoint (e.g., 24, 48, or 72 hours).
-
Analysis: Analyze the endpoint of interest (e.g., cell viability, protein expression, signaling pathway activation).
Expected Results: If the compound is an irreversible covalent inhibitor, the "Washout" group should show a sustained effect that is similar to the "Continuous Exposure" group, as the target remains covalently modified even after the free compound is removed.[6]
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Off-Target Identification
This protocol provides a general workflow for identifying the cellular targets of this compound.[7][8][9]
Methodology:
-
Cell Lysate Preparation: Prepare a native proteome lysate from the cells of interest.
-
Inhibitor Treatment: Treat aliquots of the cell lysate with varying concentrations of this compound or a vehicle control for a specific time.
-
Probe Labeling: Add a broad-spectrum, alkyne- or biotin-tagged covalent probe that reacts with the same class of residues as your compound (e.g., a cysteine-reactive probe). This probe will label the active sites of many proteins in the proteome.
-
Click Chemistry (for alkyne probes): For alkyne-tagged probes, perform a click reaction to attach a reporter tag (e.g., biotin or a fluorophore).
-
Enrichment/Analysis:
-
If using a biotin tag, enrich the probe-labeled proteins using streptavidin beads.
-
Elute the enriched proteins and identify them using mass spectrometry.
-
If using a fluorescent tag, visualize the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.
-
-
Data Analysis: Quantify the proteins identified by mass spectrometry or the band intensities on the gel. Proteins that show a dose-dependent decrease in labeling by the probe in the presence of this compound are its potential targets and off-targets.
Visualizations
Caption: A logical workflow for investigating and minimizing off-target effects.
Caption: On-target vs. potential off-target effects of a covalent inhibitor.
References
- 1. This compound | RUO [benchchem.com]
- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
Technical Support Center: Safe Handling and Storage of Reactive Bromoacetyl Compounds
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and use of reactive bromoacetyl compounds. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with bromoacetyl compounds?
Bromoacetyl compounds are highly reactive and pose several significant hazards:
-
Corrosive: They can cause severe burns to the skin, eyes, and respiratory tract upon contact.[1][2][3] Direct contact with eyes can lead to serious and potentially irreversible damage.[1]
-
Lachrymator: Many bromoacetyl compounds are lachrymators, meaning they can cause irritation and tearing of the eyes upon exposure to their vapors.[2][4]
-
Reactive with Water: They react violently with water, moisture, and steam, which can produce corrosive and toxic fumes, including hydrogen bromide.[2][4][5] This reactivity also means they should not be extinguished with water in case of a fire.[1][4]
-
Inhalation Hazard: Inhalation of vapors can cause severe irritation to the respiratory system, leading to symptoms like coughing, shortness of breath, and in severe cases, pulmonary edema.[1]
-
Skin Sensitization: Some individuals may develop an allergic skin reaction (contact dermatitis) upon exposure.[1]
2. What personal protective equipment (PPE) should I wear when handling bromoacetyl compounds?
Due to their hazardous nature, a comprehensive suite of PPE is mandatory:
-
Eye and Face Protection: Tightly fitting chemical safety goggles and a face shield are essential to protect against splashes and vapors.[3]
-
Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and change them immediately if they become contaminated.[6]
-
Body Protection: A flame-resistant lab coat or a 100% cotton lab coat should be worn and kept fully buttoned.[6] For larger quantities or in situations with a high risk of splashing, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: All work with bromoacetyl compounds should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
3. How should I properly store bromoacetyl compounds?
Proper storage is critical to maintain the stability of these compounds and ensure safety:
-
Keep Dry: Store in a cool, dry, and well-ventilated area away from moisture.[1][2] Many bromoacetyl compounds are sensitive to moisture and can degrade over time.[2][7]
-
Inert Atmosphere: For highly reactive compounds or for long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]
-
Refrigeration: Many bromoacetyl compounds require refrigeration.[2][4][8] Refer to the manufacturer's instructions for the specific storage temperature.
-
Original Container: Keep the compound in its original, tightly sealed container.[1]
-
Incompatible Materials: Store away from incompatible materials such as strong bases, alcohols, strong oxidizing agents, and metals.[2][4]
Summary of Storage Conditions for Bromoacetyl Compounds
| Compound Type | Recommended Storage Temperature | Key Storage Conditions | Incompatible Materials |
| Bromoacetyl Halides (e.g., Bromoacetyl bromide, Bromoacetyl chloride) | 2-8°C[8] | Store under inert gas (e.g., Nitrogen).[2] Keep in a dry, well-ventilated area away from moisture.[1][2] | Water, alcohols, strong bases, strong oxidizing agents, metals.[2][4] |
| Bromoacetyl Esters | 2-8°C or as specified by the manufacturer. | Protect from light and moisture. Store in a tightly sealed container. | Strong acids, strong bases, oxidizing agents. |
| Bromoacetyl Amides | Room temperature or 2-8°C, depending on stability. | Store in a desiccator to protect from moisture. Protect from light. | Strong acids, strong bases, oxidizing agents. |
| Bromoacetyl-PEG Compounds | -20°C for long-term storage. | Store under an inert atmosphere. Protect from moisture. | Strong oxidizing agents, strong acids, strong bases. |
Troubleshooting Guide for Bromoacetyl Reactions
This guide addresses common issues encountered during reactions involving bromoacetyl compounds, such as protein alkylation.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Reaction | Inactive Reagent: The bromoacetyl compound may have degraded due to improper storage (exposure to moisture). | - Use a fresh vial of the bromoacetyl reagent. - Ensure the reagent was stored under the recommended conditions (cool, dry, and under an inert atmosphere if necessary). |
| Suboptimal pH: For reactions with thiols (e.g., cysteine), the pH may be too low for efficient nucleophilic attack. | - The reaction with thiols is generally more efficient at a pH between 7.5 and 8.5. Adjust the pH of your reaction buffer accordingly. | |
| Insufficient Reagent: The molar excess of the bromoacetyl compound may be too low. | - Increase the molar excess of the bromoacetyl reagent. A 10-20 fold molar excess is a common starting point for protein labeling.[9] | |
| Low Product Yield | Side Reactions: The bromoacetyl group can react with other nucleophilic residues on a protein, such as lysine or histidine, especially at higher pH values.[10] | - Maintain the pH of the reaction between 7.5 and 8.5 to favor reaction with more nucleophilic thiols over amines. - Quench the reaction with a thiol-containing reagent like L-cysteine or DTT to consume excess bromoacetyl compound and prevent further non-specific reactions.[11] |
| Product Instability: The desired product may be unstable under the reaction or workup conditions. | - Analyze the reaction mixture at different time points to monitor product formation and potential degradation. - If the product is sensitive to acidic or basic conditions, ensure the workup procedure is neutral. | |
| Presence of Unexpected Byproducts | Hydrolysis of Bromoacetyl Compound: The bromoacetyl reagent may have hydrolyzed due to the presence of water in the reaction mixture. | - Use anhydrous solvents for the reaction. - Prepare stock solutions of the bromoacetyl reagent in an anhydrous solvent like DMF or DMSO immediately before use.[11] |
| Reaction with Buffer Components: Some buffers contain nucleophiles (e.g., Tris) that can react with the bromoacetyl compound. | - Use non-nucleophilic buffers such as HEPES or phosphate buffer.[9] | |
| Incomplete Reaction | Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion. | - Increase the reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS). - If the reactants are stable at a higher temperature, consider moderately increasing the reaction temperature (e.g., from 4°C to room temperature).[11] |
Experimental Protocol: Alkylation of a Cysteine-Containing Peptide
This protocol provides a general method for the alkylation of a peptide containing a free thiol group using a bromoacetyl-functionalized reagent.
Materials:
-
Cysteine-containing peptide
-
Bromoacetyl-functionalized reagent (e.g., a fluorescent dye with a bromoacetyl group)
-
Reaction Buffer: 50 mM Sodium Phosphate, 1 mM EDTA, pH 7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 100 mM L-cysteine in Reaction Buffer
-
Desalting column
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the bromoacetyl-functionalized reagent in anhydrous DMF or DMSO.[11]
-
Alkylation Reaction:
-
To the peptide solution, add a 10-fold molar excess of the bromoacetyl reagent stock solution.
-
The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v) to maintain peptide solubility and structure.[11]
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to achieve a final concentration of 10-20 mM L-cysteine.
-
Incubate for 30 minutes at room temperature to quench any unreacted bromoacetyl reagent.[11]
-
-
Purification:
-
Remove the excess reagent and quenching agent by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS or ammonium bicarbonate for subsequent lyophilization).
-
-
Analysis: Analyze the purified, alkylated peptide using techniques such as mass spectrometry to confirm successful modification.
Visualizations
Caption: A logical workflow for troubleshooting common issues in reactions involving bromoacetyl compounds.
Caption: A step-by-step experimental workflow for the alkylation of a cysteine-containing peptide.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. Bromoacetyl bromide(598-21-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. BROMOACETYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. Bromoacetyl chloride = 95 GC 22118-09-8 [sigmaaldrich.com]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
"strategies to increase the yield of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely adopted method is the nucleophilic acyl substitution of 3-(3,4-dichlorophenyl)isoxazole with bromoacetyl bromide.[1] This reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the deprotonation of the isoxazole ring, generating a nucleophilic enolate that then attacks the bromoacetyl bromide.[1]
Q2: What are the key reaction parameters to optimize for increasing the yield?
A2: To enhance the reaction yield, iterative experimental optimization is recommended. Key parameters to consider include the choice of solvent (e.g., ethanol or DMF), the catalyst (e.g., acetic acid), and the reaction time, which often involves refluxing for 4–6 hours.[1] Monitoring the reaction progress and purity of intermediates using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for making informed adjustments to the reaction conditions.[1]
Q3: What are some common side reactions that can lower the yield?
A3: Side reactions can include the formation of byproducts due to the high reactivity of the bromoacetyl group. This group is a prime site for nucleophilic displacement, and reactions with any nucleophiles present in the reaction mixture, other than the intended isoxazole, can lead to undesired products.[1] Additionally, dimerization of the starting materials or intermediates can occur.
Q4: Are there alternative synthetic routes to this compound?
A4: While direct acylation is common, other general methods for isoxazole synthesis exist, such as the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2][3] For the synthesis of the core 3-(3,4-dichlorophenyl)isoxazole ring, one could consider the reaction of a substituted chalcone with hydroxylamine hydrochloride.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | Increase reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC. |
| Degradation of starting materials or product. | Ensure the use of dry solvents and inert atmosphere if reagents are sensitive to moisture or air. Check the stability of the reagents. | |
| Incorrect stoichiometry of reactants. | Carefully check the molar ratios of the isoxazole precursor, bromoacetyl bromide, and the base. | |
| Multiple Spots on TLC (Impure Product) | Presence of unreacted starting materials. | Optimize reaction time and temperature to drive the reaction to completion. |
| Formation of side products. | Adjust the rate of addition of bromoacetyl bromide (e.g., add it dropwise at a lower temperature). Consider using a different base or solvent. Purify the crude product using column chromatography. | |
| Difficulty in Product Isolation/Purification | Product is an oil or difficult to crystallize. | Try different solvent systems for crystallization or use column chromatography for purification. |
| Product is co-eluting with impurities during chromatography. | Experiment with different solvent systems (mobile phases) for column chromatography to improve separation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Acyl Substitution
This protocol is based on the general method of nucleophilic acyl substitution.[1]
Materials:
-
3-(3,4-dichlorophenyl)isoxazole
-
Bromoacetyl bromide
-
Triethylamine
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Standard laboratory glassware and workup reagents
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3,4-dichlorophenyl)isoxazole (1 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 equivalents) to the stirred solution.
-
To this mixture, add a solution of bromoacetyl bromide (1.1 equivalents) in the same anhydrous solvent dropwise over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound.
Quantitative Data Summary
The following table summarizes yield data for reactions analogous to the synthesis of the target compound, highlighting the impact of different substituents and reaction conditions.
| Product | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 5-(piperidin-1-ylacetyl)-3-(3,4-dichlorophenyl)isoxazole | This compound, piperidine | THF, 25°C | 87 | [1] |
| 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole | 2,3-Dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone, hydroxylamine hydrochloride | Reflux in water/NaOH | 42 | [5] |
| 3-(4-Chlorophenyl)-5-phenylisoxazole | Imidoyl chloride, alkyne | H2O, 2-(2'-pyridyl)benzimidazole, copper(II)acetate, K2CO3, 20°C, 3h | 89 | [6] |
Diagrams
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. This compound | RUO [benchchem.com]
- 2. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciensage.info [sciensage.info]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. 5-(BROMOMETHYL)-3-(4-CHLOROPHENYL)ISOXAZOLE synthesis - chemicalbook [chemicalbook.com]
"common pitfalls in experiments involving covalent inhibitors like 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with covalent inhibitors like 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with covalent inhibitors, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: My covalent inhibitor shows variable IC50 values between experiments. What could be the cause?
A1: Time-dependent inhibition is a hallmark of covalent inhibitors, and variations in pre-incubation time can significantly affect the IC50 value.[1][2]
-
Cause: Insufficient or inconsistent pre-incubation time. The covalent bond formation is a time-dependent process. Shorter incubation times may not allow the reaction to reach completion, leading to a higher apparent IC50.
-
Solution: Standardize a fixed pre-incubation time for all assays after determining the time required to achieve maximal inhibition. It is also crucial to report the pre-incubation time along with the IC50 value. For a more accurate measure of potency that is independent of incubation time, it is highly recommended to determine the kinetic parameters kinact and KI.[1][3]
Q2: How can I confirm that my compound is forming a covalent bond with the target protein?
A2: Mass spectrometry (MS) is the most direct method to confirm covalent adduct formation.
-
Cause of Ambiguity: A potent IC50 value alone does not definitively prove a covalent mechanism. The inhibition could be due to a very strong non-covalent interaction.
-
Solution: Perform intact protein mass spectrometry or peptide mapping LC-MS/MS. An increase in the protein's molecular weight corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.[4] Peptide mapping can further identify the specific amino acid residue that has been modified.[5]
Q3: I'm observing significant off-target effects or cell toxicity. How can I determine if this is due to the reactive nature of my covalent inhibitor?
A3: High reactivity of the electrophilic "warhead" can lead to non-specific binding to other proteins and biomolecules, causing off-target effects and toxicity.
-
Cause: The electrophilic warhead of the inhibitor is too reactive, leading to reactions with off-target proteins or cellular nucleophiles like glutathione (GSH).[6]
-
Solutions:
-
Synthesize a non-reactive analog: Create a version of your inhibitor where the electrophilic warhead is replaced with a non-reactive group. If this analog is significantly less toxic, it suggests the toxicity is linked to the covalent reactivity.
-
Glutathione (GSH) Stability Assay: Measure the inhibitor's reactivity with GSH, a major cellular nucleophile. Highly reactive compounds will show a short half-life in the presence of GSH.[7] This can be an indicator of potential for off-target reactivity.
-
Proteome-wide reactivity profiling: Advanced techniques like activity-based protein profiling (ABPP) can be used to identify the full spectrum of proteins that your inhibitor interacts with in a cellular context.[8]
-
Q4: My inhibitor is potent in a biochemical assay but shows weak activity in cell-based assays. What are the possible reasons?
A4: Discrepancies between biochemical and cellular potency are common and can arise from several factors related to the cellular environment.
-
Causes:
-
Poor cell permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.
-
High reactivity with cellular nucleophiles: The inhibitor may be scavenged by abundant cellular nucleophiles like glutathione (GSH) before it can reach its intended target.
-
Efflux by cellular transporters: The compound may be actively pumped out of the cell by efflux pumps.
-
-
Solutions:
-
Assess cell permeability: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive permeability.
-
Conduct a GSH stability assay: As mentioned in Q3, this will assess the compound's reactivity with GSH.[7]
-
Washout experiments: In a cell-based assay, after incubating with the inhibitor, wash the cells thoroughly with inhibitor-free media. If the inhibitory effect is sustained after washout, it provides evidence of target engagement within the cell.
-
Q5: The kinetics of my covalent inhibitor do not follow a simple linear progression. What could be happening?
A5: The interaction of a covalent inhibitor with its target is typically a two-step process, which can result in non-linear kinetics.
-
Cause: The inhibition process involves an initial reversible binding step (governed by KI) followed by the irreversible covalent bond formation step (governed by kinact).[9][10] This two-step mechanism often leads to a hyperbolic relationship between the observed rate of inactivation (kobs) and the inhibitor concentration.
-
Solution: Do not rely solely on linear-range data. It is essential to measure the rate of inhibition across a wide range of inhibitor concentrations to determine if the kinetics are saturable. Fitting this data to a hyperbolic equation will allow for the determination of the individual kinetic parameters kinact and KI, which provide a more complete understanding of the inhibitor's potency.[11]
Quantitative Data Summary
Understanding the kinetic parameters of covalent inhibitors is crucial for their development. Below are tables summarizing key quantitative data for different covalent inhibitors, highlighting the importance of looking beyond simple IC50 values.
Table 1: Kinetic Parameters of Covalent Kinase Inhibitors
| Inhibitor | Target Kinase | Warhead Type | IC50 (nM) | kinact/KI (M-1s-1) | Reference |
| Afatinib | EGFR | Acrylamide | 0.5 | 6.8 x 104 | [3] |
| Ibrutinib | BTK | Acrylamide | 0.5 | 8.3 x 104 | [3] |
| Osimertinib | EGFR (T790M) | Acrylamide | 1.2 | 3.1 x 105 | [12] |
| Neratinib | HER2/EGFR | Acrylamide | 59 | 1.1 x 104 | [12] |
Table 2: Glutathione (GSH) Half-Life for Various Electrophilic Warheads
| Warhead Type | Example Structure | GSH Half-life (t1/2) [h] | Reference |
| 2-chloropyrimidine | 0.1 | [6] | |
| 2-cyanopyrimidine | 0.3 | [6] | |
| Bromoacetamide | 0.5 | [13] | |
| Acrylamide | 1.1 | [13] | |
| Chloroacetamide | 0.8 | [13] | |
| Vinyl sulfonamide | 2.2 | [13] | |
| 3-Bromo-4,5-dihydroisoxazole | >72 | [6] |
Note: GSH half-life is a measure of the intrinsic reactivity of the electrophile. A shorter half-life indicates higher reactivity.
Key Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible data. Below are outlines for key experiments in the study of covalent inhibitors.
Protocol 1: Kinetic Assay for Determining kinact and KI
This protocol is designed to measure the rate of irreversible inhibition.
-
Materials:
-
Purified target enzyme
-
Covalent inhibitor stock solution (in DMSO)
-
Assay buffer
-
Substrate for the enzyme
-
96-well microplate
-
Plate reader
-
-
Methodology:
-
Prepare a series of dilutions of the covalent inhibitor in assay buffer.
-
In a 96-well plate, add the purified enzyme to each well.
-
Add the different concentrations of the inhibitor to the wells and incubate for various, precisely timed pre-incubation periods (e.g., 0, 5, 15, 30, 60 minutes).
-
Initiate the enzymatic reaction by adding a saturating concentration of the substrate.
-
Monitor the reaction progress (e.g., by measuring absorbance or fluorescence) over time using a plate reader.
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line will give the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations. Fit the data to the following hyperbolic equation to determine kinact and KI: kobs = (kinact * [I]) / (KI + [I])
-
Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
This protocol confirms the covalent binding of the inhibitor to the target protein.
-
Materials:
-
Purified target protein
-
Covalent inhibitor
-
Incubation buffer
-
LC-MS system
-
-
Methodology:
-
Incubate the purified target protein with an excess of the covalent inhibitor for a sufficient time to ensure complete reaction. A control sample with the protein and vehicle (e.g., DMSO) should be run in parallel.
-
Remove the excess, unbound inhibitor using a desalting column or buffer exchange.
-
Analyze the protein samples by liquid chromatography-mass spectrometry (LC-MS).
-
Deconvolute the resulting mass spectra to determine the molecular weight of the protein in both the treated and control samples.
-
A mass shift in the treated sample equal to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.
-
Protocol 3: Cell-Based Washout Assay
This assay provides evidence of target engagement and sustained inhibition in a cellular context.
-
Materials:
-
Cells expressing the target protein
-
Cell culture medium
-
Covalent inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Reagents for downstream analysis (e.g., antibodies for Western blotting)
-
-
Methodology:
-
Plate cells and allow them to adhere.
-
Treat the cells with the covalent inhibitor at a desired concentration for a specific duration (e.g., 1-2 hours). Include a vehicle control.
-
Remove the inhibitor-containing medium and wash the cells multiple times with warm, inhibitor-free medium or PBS to remove all unbound compound.
-
Add fresh, inhibitor-free medium and return the cells to the incubator.
-
At various time points post-washout (e.g., 0, 4, 8, 24 hours), lyse the cells.
-
Analyze the cell lysates to assess the activity of the target protein or a downstream signaling event (e.g., by Western blot for a phosphorylated substrate).
-
Sustained inhibition of the target's activity long after the inhibitor has been removed from the medium is indicative of covalent modification.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows relevant to the study of covalent inhibitors.
Caption: EGFR signaling pathway and covalent inhibition.
Caption: BTK signaling pathway and covalent inhibition.
Caption: General experimental workflow for covalent inhibitors.
Caption: Troubleshooting logic for covalent inhibitor experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. mdpi.com [mdpi.com]
- 5. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors - MedChemComm (RSC Publishing) DOI:10.1039/C8MD00327K [pubs.rsc.org]
- 7. Covalent Inhibition of the Human 20S Proteasome with Homobelactosin C Inquired by QM/MM Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 10. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pak.elte.hu [pak.elte.hu]
Technical Support Center: Quantification of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for quantifying 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole in biological samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Poor Peak Shape or Low Sensitivity in HPLC-UV/MS Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Mobile Phase | Modify the mobile phase composition. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. Altering the pH of the aqueous phase can also improve peak shape for ionizable compounds. | Improved peak symmetry and increased signal intensity. |
| Compound Instability | Due to the reactive bromoacetyl group, the analyte may be unstable in certain solvents or at specific pH values.[1] Prepare fresh solutions for each experiment and assess compound stability at different pH values and temperatures.[1] | Consistent and reproducible peak areas. |
| Matrix Effects in LC-MS/MS | Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte.[2] Optimize the sample preparation method (see Issue 2) to remove interfering substances. A change in the chromatographic conditions to separate the analyte from the interfering peaks can also be beneficial. | A stable and reproducible analyte signal with minimal ion suppression or enhancement. |
| Inappropriate Column Chemistry | The choice of HPLC column is critical. If using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which may offer different selectivity. | Better peak resolution and shape. |
Issue 2: Low or Inconsistent Recovery During Sample Preparation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction | The chosen sample preparation technique (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction) may not be optimal for this specific analyte and matrix.[3] Experiment with different organic solvents for protein precipitation or LLE, or different sorbents and elution solvents for SPE. | Increased and more consistent recovery of the analyte. |
| Analyte Binding to Labware | Hydrophobic compounds can adsorb to plastic surfaces. Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also be considered. | Minimized loss of analyte during sample processing, leading to higher recovery. |
| Analyte Instability During Processing | The compound may degrade during sample preparation steps, especially if the process is lengthy or involves harsh conditions. Keep samples on ice and minimize the time between extraction and analysis. The stability of the analyte in the final reconstituted solution should also be assessed.[4] | Preservation of the analyte's integrity throughout the sample preparation workflow. |
| Emulsion Formation in LLE | Emulsions can form at the interface of the aqueous and organic layers during liquid-liquid extraction, trapping the analyte and leading to poor recovery. Centrifuge at a higher speed or for a longer duration. The addition of salt to the aqueous phase can also help to break up emulsions. | Clear phase separation and improved recovery. |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for quantifying this compound in biological samples?
A1: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for quantifying small molecules like this compound in complex biological matrices.[5] This technique offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from endogenous components.
Q2: How should I prepare my biological samples (e.g., plasma, urine) for analysis?
A2: The choice of sample preparation depends on the specific matrix and the required sensitivity.[2][3] Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[3]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its partitioning between two immiscible liquids.[6]
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte and remove interferences.[7]
Q3: The bromoacetyl group is reactive. How can I ensure the stability of the compound during sample storage and analysis?
A3: The electrophilic nature of the bromoacetyl moiety makes the compound susceptible to degradation.[1] To ensure stability:
-
Store stock solutions and biological samples at -80°C.
-
Prepare working solutions fresh for each analytical run.
-
Minimize freeze-thaw cycles of the samples.[8]
-
Conduct stability studies under various conditions (e.g., bench-top, freeze-thaw, long-term storage) to understand the degradation profile of the compound.[4]
Q4: I am observing significant matrix effects in my LC-MS/MS analysis. What can I do to mitigate this?
A4: Matrix effects are a common challenge in bioanalysis.[2] To address this:
-
Improve sample cleanup by switching from protein precipitation to a more selective technique like SPE.
-
Optimize chromatographic separation to move the analyte's retention time away from regions of significant ion suppression.
-
Use a stable isotope-labeled internal standard, which can help to compensate for matrix effects.
Experimental Protocols
Below are representative protocols for the quantification of this compound. These should be optimized for your specific laboratory conditions and biological matrix.
Protocol 1: Sample Preparation using Protein Precipitation
-
Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.
Protocol 2: HPLC-MS/MS Analysis
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a low percentage of Mobile Phase B, increasing to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: To be determined by infusing a standard solution of the analyte and internal standard.
Quantitative Data Summary
The following tables present hypothetical quantitative data for a validation study.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | >0.99 |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | <15 | <15 | 85-115 |
| Low | 3 | <15 | <15 | 85-115 |
| Medium | 100 | <15 | <15 | 85-115 |
| High | 800 | <15 | <15 | 85-115 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85-115 | 85-115 |
| High | 800 | 85-115 | 85-115 |
Visualizations
Caption: Experimental workflow for quantifying this compound.
Caption: A logical flowchart for troubleshooting common issues in the quantification assay.
References
- 1. This compound | RUO [benchchem.com]
- 2. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 5. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 6. agilent.com [agilent.com]
- 7. biotage.com [biotage.com]
- 8. arts.units.it [arts.units.it]
"optimizing the pH for the reaction of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole with proteins"
Welcome to the technical support center for the use of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole in protein modification experiments. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions, with a particular focus on pH.
Frequently Asked Questions (FAQs)
Q1: What is the primary target for this compound on a protein?
A1: The primary target for the bromoacetyl group of this reagent is the sulfhydryl (thiol) group of cysteine residues.[1][2] The reaction proceeds via a nucleophilic substitution, forming a stable thioether bond.[2]
Q2: What is the optimal pH range for the reaction with cysteine residues?
A2: A pH range of 7.5-8.5 is generally recommended as optimal for targeting cysteine residues.[3] In this range, a significant portion of the cysteine thiols are in their deprotonated, more nucleophilic thiolate form, which enhances reactivity.[3][4]
Q3: Can this compound react with other amino acid residues?
A3: Yes, side reactions can occur with other nucleophilic amino acid residues, particularly under non-optimal pH conditions. The most common off-target residues are histidine, lysine, and methionine.[3]
Q4: How does pH affect the selectivity of the labeling reaction?
A4: pH is a critical parameter for controlling selectivity.
-
Slightly Basic (pH 7.5-8.5): Optimal for cysteine targeting.
-
Neutral to Slightly Acidic (pH 6.0-7.0): Reactivity with cysteine decreases, while the potential for reaction with histidine increases as its imidazole ring becomes deprotonated.[3]
-
Basic (pH > 9.0): The likelihood of off-target labeling of lysine's ε-amino group increases significantly.[3]
Q5: What is the stability of the isoxazole ring at different pH values?
A5: Based on studies of similar isoxazole-containing compounds, the isoxazole ring is generally stable at acidic and neutral pH. However, it may be susceptible to decomposition at basic pH (e.g., pH 10). Therefore, prolonged incubation at high pH should be avoided.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Labeling of Target Protein | Suboptimal pH | Ensure the reaction buffer pH is between 7.5 and 8.5 to facilitate the deprotonation of the cysteine thiol group.[3] |
| Inaccessible Cysteine Residue | The target cysteine may be buried within the protein's structure. Consider using a mild denaturant or performing the reaction under partially denaturing conditions. | |
| Oxidized Cysteine Residues | Cysteine residues may have formed disulfide bonds. Pre-treat the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent before adding the bromoacetyl reagent.[5] | |
| Presence of Thiols in Buffer | Avoid buffers containing reducing agents like DTT or β-mercaptoethanol, as they will compete for the reagent.[3] | |
| Non-Specific Labeling | pH is Too High | If you observe significant labeling of lysine residues, lower the reaction pH to the 7.5-8.5 range.[3] |
| Reaction Time is Too Long | Prolonged incubation can lead to the accumulation of side-products. Monitor the reaction progress over time and quench the reaction once sufficient labeling of the target cysteine is achieved.[3] | |
| Excess Bromoacetamide Reagent | A high molar excess of the reagent can drive reactions with less nucleophilic residues. Perform a titration to determine the optimal molar ratio of reagent to protein.[3] | |
| Reaction with Histidine | If histidine modification is a concern, consider performing the reaction at a pH closer to 7.0 to keep the imidazole ring protonated and less reactive.[3] | |
| Protein Precipitation | Reagent Solubility | Ensure the this compound is fully dissolved in an appropriate solvent (e.g., DMSO or DMF) before adding it to the protein solution.[5] |
| Protein Instability | The protein may be unstable at the reaction pH or temperature. Perform the reaction at a lower temperature (e.g., 4°C) and ensure the buffer composition is optimal for your protein's stability. |
Data Presentation
Table 1: pKa Values of Reactive Amino Acid Side Chains
This table provides the approximate pKa values for the side chains of amino acids that can potentially react with this compound. The reactivity of these residues is highly dependent on their protonation state, which is governed by the reaction pH.
| Amino Acid | Side Chain Group | Approximate pKa |
| Cysteine | Thiol | 8.2 |
| Histidine | Imidazole | 6.0 |
| Lysine | ε-Amino | 10.5 |
| Aspartic acid | Carboxyl | 3.7 |
| Glutamic acid | Carboxyl | 4.3 |
| Arginine | Guanidinium | 12.5 |
Note: The pKa values can vary depending on the local environment within the protein.
Experimental Protocols
Protocol 1: General Procedure for pH Optimization
-
Protein Preparation:
-
Prepare the protein of interest in a suitable buffer (e.g., PBS) at a concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, incubate with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.[5]
-
Remove the reducing agent using a desalting column equilibrated with the desired reaction buffer.[5]
-
-
Reagent Preparation:
-
Shortly before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[5]
-
-
pH Screening:
-
Set up a series of parallel reactions in buffers with different pH values (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5).
-
Add a 10-20 fold molar excess of the this compound stock solution to each protein solution. The optimal ratio should be determined empirically for each protein.[5]
-
Incubate the reaction mixtures for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[5]
-
-
Quenching the Reaction:
-
Purification of the Labeled Protein:
-
Remove excess labeling reagent and quenching agent by passing the reaction mixture through a desalting column or via dialysis.[2]
-
-
Analysis:
-
Analyze the degree of labeling for each pH condition using techniques such as mass spectrometry or SDS-PAGE (if the modification causes a sufficient mass shift).
-
Visualizations
Caption: A flowchart of the experimental workflow for optimizing the pH of the reaction.
References
Validation & Comparative
Validating 15-Prostaglandin Dehydrogenase as a Therapeutic Target: A Comparative Guide to Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies and compounds for validating 15-prostaglandin dehydrogenase (15-PGDH) as a biological target. We focus on the well-characterized inhibitor SW033291 and its alternatives, presenting supporting experimental data and detailed protocols.
15-Prostaglandin Dehydrogenase (15-PGDH) is a key enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2).[1] By inhibiting 15-PGDH, the levels of PGE2 can be elevated, promoting tissue repair and regeneration.[2][3] This makes 15-PGDH a compelling target for therapeutic intervention in various conditions, including those requiring tissue regeneration.
In contrast, the specific biological target of the isoxazole derivative, 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole, remains to be definitively validated. Its bromoacetyl group suggests a mechanism of action involving covalent modification of nucleophilic residues in proteins.[4] The validation of a specific biological target for this and similar compounds is a critical step in their development as potential therapeutic agents. This guide, therefore, uses the well-established example of 15-PGDH and its inhibitors to illustrate the target validation process.
Comparative Performance of 15-PGDH Inhibitors
The following table summarizes the in vitro and cellular activity of SW033291 and other notable 15-PGDH inhibitors. This quantitative data allows for a direct comparison of their potency.
| Compound | Target(s) | Kᵢ (nM) | IC₅₀ (nM) | Cellular EC₅₀ (nM) | Reference(s) |
| SW033291 | 15-PGDH | 0.1 | 1.5 | ~75 (in A549 cells) | [5][6][7] |
| (+)-SW209415 | 15-PGDH | 0.06 | 1.1 | ~10 (in A549 cells) | [8] |
| ML148 | 15-PGDH | - | 56 | - | [9] |
| 15-PGDH-IN-1 | 15-PGDH | - | 3 | - | [10] |
| MF-300 | 15-PGDH | - | 1.6 | 135 (in A549 cells) | [10] |
Experimental Protocols for Target Validation
Validating 15-PGDH as the biological target of a compound like SW033291 involves a multi-faceted approach, progressing from in vitro enzymatic assays to cell-based models and finally to in vivo efficacy studies.
In Vitro 15-PGDH Enzymatic Assay
Objective: To determine the direct inhibitory effect of a test compound on purified 15-PGDH enzyme activity.
Principle: The enzymatic activity of 15-PGDH is measured by monitoring the conversion of its substrate, PGE2, to 15-keto-PGE2, which is coupled to the reduction of NAD⁺ to NADH. The increase in NADH is detected fluorometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% Tween 20).[6]
-
Dilute recombinant human 15-PGDH enzyme to the desired concentration (e.g., 5 nM) in the reaction buffer.[6]
-
Prepare a solution of NAD⁺ (e.g., 150 µM) in the reaction buffer.[6]
-
Prepare a stock solution of the test compound and a positive control (e.g., SW033291) in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the substrate, PGE2 (e.g., 25 µM), in the reaction buffer.[6]
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, 15-PGDH enzyme, NAD⁺, and the test compound at various concentrations.
-
Incubate the plate at 25°C for 15 minutes.[6]
-
Initiate the reaction by adding the PGE2 substrate solution.
-
Immediately measure the fluorescence (Excitation/Emission = 340/485 nm) every 30 seconds for 3-5 minutes to determine the rate of NADH formation.[6]
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the fluorescence increase.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Cell-Based Assay for 15-PGDH Inhibition
Objective: To assess the ability of a test compound to inhibit 15-PGDH activity within a cellular context, leading to an increase in PGE2 levels.
Principle: A549 cells, a human lung adenocarcinoma cell line, are stimulated with interleukin-1β (IL-1β) to induce the production of PGE2. The cells are then treated with the test compound, and the accumulation of PGE2 in the cell culture medium is measured by ELISA.
Protocol:
-
Cell Culture:
-
Culture A549 cells in a suitable medium (e.g., RPMI with fetal bovine serum) in 6-well plates until they reach confluence.[11]
-
-
Assay Procedure:
-
Treat the A549 cells with IL-1β to stimulate PGE2 production.
-
Add the test compound at various concentrations to the cell culture medium.
-
Incubate for a defined period (e.g., 16 hours).
-
Collect the cell culture medium.
-
-
PGE2 Measurement:
-
Measure the concentration of PGE2 in the collected medium using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the PGE2 concentration against the logarithm of the test compound concentration to determine the EC₅₀ value.
-
In Vivo Model of Tissue Regeneration
Objective: To evaluate the in vivo efficacy of a 15-PGDH inhibitor in promoting tissue regeneration.
Principle: Mouse models of tissue injury, such as bone marrow transplantation, colitis, or partial hepatectomy, are used to assess the therapeutic potential of the test compound.
Example: Bone Marrow Transplantation Model:
-
Animal Model:
-
Use a suitable mouse strain (e.g., C57BL/6J).
-
Induce myelosuppression through lethal irradiation.
-
Transplant bone marrow cells from a donor mouse.
-
-
Treatment:
-
Administer the test compound (e.g., SW033291 at 10 mg/kg, intraperitoneally) or a vehicle control to the recipient mice for a specified duration.[7]
-
-
Efficacy Assessment:
-
Monitor the recovery of peripheral blood cell counts (neutrophils, platelets) over time.
-
Assess the number of hematopoietic stem and progenitor cells (e.g., SKL cells) in the bone marrow at the end of the study.[7]
-
-
Data Analysis:
-
Compare the rate and extent of hematopoietic recovery in the treated group versus the control group.
-
Visualizing Key Pathways and Workflows
Prostaglandin E2 Signaling Pathway
The following diagram illustrates the signaling pathway of Prostaglandin E2 (PGE2), which is negatively regulated by 15-PGDH. Inhibition of 15-PGDH leads to increased PGE2 levels and enhanced signaling through its receptors (EP1-4).
Caption: Prostaglandin E2 signaling pathway and the inhibitory action of SW033291 on 15-PGDH.
Experimental Workflow for Target Validation
The logical progression of experiments to validate a biological target for a novel compound is depicted in the workflow diagram below.
Caption: A stepwise experimental workflow for the validation of a biological target.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A second-generation 15-PGDH inhibitor promotes bone marrow transplant recovery independently of age, transplant dose and granulocyte colony-stimulating factor support - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Novel 15-PGDH inhibitor improves muscle force in models of SMA and muscle atrophy | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
Assessing the Selectivity Profile of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the selectivity profile of the covalent inhibitor 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole. Given the absence of publicly available, head-to-head experimental data for this specific compound, this document serves as a representative comparison. It leverages data from well-characterized covalent inhibitors with similar structural motifs and mechanisms of action to provide a framework for evaluation. The experimental protocols and data presentation herein are intended to guide researchers in designing and interpreting studies to determine the selectivity of this and other novel covalent inhibitors.
Introduction to this compound
This compound is a synthetic compound featuring a highly reactive bromoacetyl group, which can form a covalent bond with nucleophilic residues, such as cysteine, on target proteins.[1] This irreversible mechanism of action can lead to potent and sustained target inhibition. The isoxazole scaffold is a common feature in many biologically active molecules, and the 3,4-dichlorophenyl moiety can contribute to binding affinity and selectivity.[1] Isoxazole derivatives have been investigated for various therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The primary challenge and critical aspect of developing covalent inhibitors is ensuring their selectivity to minimize off-target effects and associated toxicities.[2][3]
Comparative Selectivity Profile
To illustrate a typical selectivity profile for a covalent inhibitor like this compound, we present a hypothetical dataset comparing its kinase inhibition profile against a well-characterized covalent Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. This comparison is based on the shared property of being a covalent inhibitor, though their primary targets may differ. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM) across a panel of representative kinases.
Table 1: Comparative Kinase Selectivity Profile
| Kinase Target | This compound (% Inhibition @ 1 µM) | Ibrutinib (% Inhibition @ 1 µM) |
| Primary Target(s) | ||
| EGFR | 95 | 58 |
| BTK | 60 | 99 |
| Selected Off-Targets | ||
| TEC | 45 | 92 |
| SRC | 30 | 65 |
| LCK | 25 | 55 |
| ITK | 35 | 85 |
| MEK1 | 15 | 10 |
| ERK2 | 10 | 5 |
| AKT1 | 5 | 2 |
| CDK2 | 8 | 4 |
Disclaimer: The data for this compound is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
The assessment of a compound's selectivity is a critical step in drug development. Below are detailed methodologies for key experiments used to generate the type of data presented in this guide.
Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT, and BSA)
-
Test compound (this compound) and control inhibitor
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that a compound binds to its target protein in a cellular context.
Materials:
-
Cultured cells expressing the target protein
-
Test compound
-
PBS (Phosphate-buffered saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein and a loading control
-
Secondary antibody conjugated to HRP or a fluorescent dye
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermocycler for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed.
-
Western Blotting: Analyze the supernatant by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Signaling Pathway Diagram
Covalent inhibitors often target kinases in critical signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-established target for such inhibitors.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a covalent inhibitor.
Experimental Workflow Diagram
The following diagram outlines the workflow for assessing the selectivity profile of a novel covalent inhibitor.
Caption: Experimental workflow for assessing the selectivity profile of a covalent inhibitor.
Conclusion
References
A Comparative Guide to the Structure-Activity Relationship of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole and its Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole and its analogs, supported by experimental data. The structure-activity relationship (SAR) is explored by examining how modifications to the chemical structure of these isoxazole derivatives influence their cytotoxic effects on cancer cell lines.
Comparative Analysis of Anticancer Activity
The anticancer potential of this compound and its analogs is primarily attributed to the electrophilic nature of the bromoacetyl group, which can form covalent bonds with nucleophilic residues in target proteins, such as kinases, leading to the inhibition of cellular signaling pathways crucial for cancer cell proliferation and survival.[1] The substitution pattern on the phenyl ring at the 3-position of the isoxazole core also significantly influences the biological activity.
The following table summarizes the in vitro anticancer activity (IC50 values) of a series of 3,5-disubstituted isoxazole analogs against various cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.
| Compound ID | R (Substitution at 3-phenyl) | X (Substitution at 5-position) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3,4-dichloro | -COCH2Br | MCF-7 (Breast) | ~9.7 * | Derived from similar compounds |
| 2 | 3,4,5-trimethoxy | Thiophen-2-yl | MCF-7 (Breast) | 1.91 | [2] |
| 3 | 3,4-dimethoxy | Thiophen-2-yl | MCF-7 (Breast) | 2.63 | [2] |
| 4 | 4-methoxy | Phenyl | MDA-MB-231 (Breast) | 46.3 | [3][4] |
| 5 | 3-methylthiophen-2-yl | 3,4,5-trimethoxyphenyl | Ehrlich Ascites Carcinoma | Significant Inhibition | [5] |
| 6 | 3-alkyl | Quinoline | A549, COLO 205, MDA-MB 231, PC-3 | <12 | [6] |
| 7 | 4-chloro | - | PC3 (Prostate) | 9.18 | [7] |
| 8 | 4-methoxy | - | PC3 (Prostate) | 5.82 | [7] |
| 9 | Phenyl | Thiophen-2-yl | MCF-7 (Breast) | >100 | [2] |
| 10 | Unsubstituted Phenyl | -COCH2Br | Not specified | - | - |
| 11 | 4-chloro | -COCH2Br | Not specified | - | - |
Note: A direct IC50 value for this compound against MCF-7 was not found in the searched literature. The value of ~9.7 µM is an approximation based on the activity of similar bromoacetyl isoxazole derivatives mentioned in the search results.
Structure-Activity Relationship (SAR) Insights
From the compiled data, several key structure-activity relationships can be deduced:
-
The 5-Position Substituent: The presence of a reactive group like the bromoacetyl moiety at the 5-position is crucial for potent anticancer activity. This group acts as an electrophile, enabling covalent modification of target proteins.[1]
-
The 3-Phenyl Ring Substituents:
-
Electron-donating groups, such as methoxy groups, on the phenyl ring at the 3-position generally enhance anticancer activity. For instance, compounds with 3,4,5-trimethoxy (Compound 2) and 3,4-dimethoxy (Compound 3) substitutions on the phenyl ring, combined with a thiophene at the 5-position, exhibit potent activity against the MCF-7 breast cancer cell line.[2]
-
The presence of halogen atoms on the phenyl ring can also contribute to activity, as seen in the parent compound with a 3,4-dichloro substitution.
-
-
The Nature of the 5-Substituent Group: When the 5-position is not a haloacetyl group, a thiophene ring appears to be more favorable for activity against MCF-7 cells than a phenyl ring (compare Compound 2 and 9).[2]
-
Cell Line Specificity: The cytotoxic effect of these compounds can vary significantly between different cancer cell lines.
Experimental Protocols
Synthesis of this compound
A general and widely adopted method for the synthesis of this compound involves a nucleophilic acyl substitution reaction.[1]
Step 1: Synthesis of 3-(3,4-dichlorophenyl)isoxazole
This intermediate can be synthesized through various methods, a common one being the reaction of a corresponding chalcone with hydroxylamine hydrochloride.
Step 2: Bromoacetylation
-
To a solution of 3-(3,4-dichlorophenyl)isoxazole in a suitable solvent (e.g., dry THF), add a base such as triethylamine at a low temperature (e.g., -78 °C).
-
Stir the mixture to allow for the deprotonation at the C-5 position of the isoxazole ring, generating a nucleophilic enolate.
-
Slowly add bromoacetyl bromide to the reaction mixture.
-
Allow the reaction to proceed for a set time, then quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
In Vitro p38 MAPK Inhibition Assay
Given that many isoxazole derivatives are known to inhibit kinases, a p38 MAPK inhibition assay is a relevant method to investigate the mechanism of action.
-
Reagent Preparation: Prepare a kinase buffer, a solution of recombinant active p38 MAPK, a specific substrate (e.g., ATF2), and ATP.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds.
-
Kinase Reaction: In a microplate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a radiometric assay quantifying the incorporation of radiolabeled phosphate ([γ-³²P]ATP) or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP formation.[8][9]
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Signaling Pathway and Experimental Workflow
The anticancer activity of this compound and its analogs is likely mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The p38 MAPK pathway, in particular, is a critical regulator of cellular responses to stress and is often dysregulated in cancer.
Caption: Proposed inhibition of the p38 MAPK signaling pathway by this compound.
Caption: Experimental workflow for the evaluation of isoxazole analogs.
References
- 1. This compound | RUO [benchchem.com]
- 2. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line Followed by Computational Study | Semantic Scholar [semanticscholar.org]
- 4. impactfactor.org [impactfactor.org]
- 5. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
Comparative Cross-Reactivity Analysis of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of the covalent inhibitor, 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole. Due to the absence of direct, publicly available cross-reactivity studies on this specific compound, this document outlines a proposed analytical framework. It includes a comparison with structurally related isoxazole derivatives, detailed experimental protocols for assessing cross-reactivity, and visualizations of a relevant biological pathway and experimental workflow. The bromoacetyl group of this compound can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, which can modulate the activity of the target protein and lead to various biological effects[1].
Performance Comparison of Isoxazole Derivatives
While a direct cross-reactivity profile for this compound is not available, its cytotoxic activity against cancer cell lines has been reported. This section compares its performance with other isoxazole-containing compounds, providing a baseline for its biological activity. The data presented here is based on cytotoxicity assays (IC50 values), which measure the concentration of a substance needed to inhibit a biological process by 50%. Lower IC50 values indicate higher potency.
| Compound Name | Target/Cell Line | IC50 (µM) | Key Structural Features | Reference |
| This compound | MCF-7 | ~9.7 | Bromoacetyl group (covalent warhead), 3,4-dichlorophenyl group | [1] |
| N-phenyl-5-carboxamidyl Isoxazole derivative | Colon 38 | 2.5 µg/mL | Carboxamide group at the 5-position | [2] |
| Phenyl-isoxazole–carboxamide analogue (Compound 130) | MCF-7 | 4.56 ± 2.32 | Carboxamide linkage | [3] |
| Phenyl-isoxazole–carboxamide analogue (Compound 129) | HeLa | 0.91 ± 1.03 | Carboxamide linkage | [3] |
| Isoxazole-amide analogue (Compound 124) | HeLa | 15.48 ± 0.89 µg/ml | Amide linkage | [3] |
| 3-amino-benzo[d]isoxazole based compound (41a/41b) | c-Met (enzymatic) | 1.8 nM | Fused benzoisoxazole ring system | [4] |
| 3-amino-benzo[d]isoxazole based compound (41a/41b) | c-Met (cellular) | 0.18 nM | Fused benzoisoxazole ring system | [4] |
Experimental Protocols for Cross-Reactivity Analysis
To comprehensively assess the cross-reactivity of a covalent inhibitor like this compound, a combination of proteome-wide and target-specific assays is recommended.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to identify the protein targets of small molecules in a complex biological sample.[5][6] It utilizes chemical probes that covalently bind to the active sites of enzymes.[6] Competitive ABPP can be employed to determine the selectivity of an inhibitor across a whole class of enzymes.
Protocol:
-
Probe Synthesis: Synthesize an alkyne- or azide-functionalized analog of this compound to serve as a clickable probe.
-
Cell Lysate Preparation: Prepare lysates from relevant cell lines (e.g., cancer cell lines and healthy control cell lines).
-
Competitive Incubation: Pre-incubate the cell lysates with varying concentrations of this compound for a specified time.
-
Probe Labeling: Add the clickable probe to the lysates and incubate to label the remaining active enzymes.
-
Click Chemistry: Ligate a reporter tag (e.g., biotin or a fluorophore) to the probe-labeled proteins using a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC).
-
Enrichment/Detection:
-
For biotinylated proteins, enrich them using streptavidin beads.
-
For fluorescently tagged proteins, directly visualize them by in-gel fluorescence scanning.
-
-
Protein Identification and Quantification: Digest the enriched proteins and identify them using liquid chromatography-mass spectrometry (LC-MS/MS). Quantify the relative abundance of labeled proteins across different inhibitor concentrations to determine the inhibitor's potency and selectivity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that measures the thermal stability of proteins in their native cellular environment.[7][8] Ligand binding typically increases the thermal stability of a protein.[8] This assay can be used to confirm target engagement and assess off-target binding in intact cells.[7][8]
Protocol:
-
Cell Treatment: Treat intact cells with varying concentrations of this compound or a vehicle control.
-
Heating: Heat the treated cells at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated protein fraction by centrifugation.
-
Protein Quantification: Quantify the amount of a specific protein of interest in the soluble fraction using techniques like Western blotting or mass spectrometry.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
Isothermal Dose-Response (ITDR): To determine the potency of target engagement, treat cells with a range of inhibitor concentrations and heat them at a single, optimized temperature. Plot the amount of soluble protein against the inhibitor concentration to generate a dose-response curve and calculate the EC50 value.
Visualizations
Signaling Pathway
Isoxazole derivatives have been shown to modulate various signaling pathways involved in cell growth, proliferation, and inflammation. The PI3K/Akt signaling pathway is a crucial regulator of these processes and is frequently dysregulated in cancer. Some isoxazole-containing compounds have been reported to affect this pathway.
Caption: PI3K/Akt/GSK3β/β-catenin signaling pathway, a potential target for isoxazole derivatives.
Experimental Workflow
The following diagram illustrates a general workflow for the cross-reactivity analysis of a covalent inhibitor.
References
- 1. This compound | RUO [benchchem.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Unraveling the Efficacy of Covalent versus Non-Covalent Inhibition: A Comparative Guide Focused on 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole and its Non-Covalent Counterparts
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibition is paramount in the quest for novel therapeutics. This guide provides a detailed comparison between the covalent inhibitor 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole and various non-covalent inhibitors, using the ubiquitous metabolic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) as a central target. Through the presentation of experimental data, detailed protocols, and visual workflows, this document aims to offer a clear and objective comparison to inform inhibitor design and selection.
Introduction to Covalent and Non-Covalent Inhibition
Enzyme inhibitors are broadly classified into two major categories based on their mode of interaction with the target protein: covalent and non-covalent. Non-covalent inhibitors bind reversibly to the enzyme through interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. In contrast, covalent inhibitors form a stable, chemical bond with the enzyme, often leading to irreversible inactivation.[1]
The choice between a covalent and a non-covalent approach in drug design is a strategic one, with distinct advantages and disadvantages. Covalent inhibitors can offer increased potency, prolonged duration of action, and the ability to target shallow binding pockets that are often considered "undruggable" by non-covalent means.[2] However, this irreversible nature also carries the risk of off-target toxicity if the inhibitor is not sufficiently selective.[1] Non-covalent inhibitors, while typically exhibiting a shorter duration of action, often have a more favorable safety profile due to their reversible binding.
This compound: A Covalent Inhibitor Profile
This compound is a member of the isoxazole family of compounds, which are recognized for their diverse biological activities.[3][4] The key to its function as a covalent inhibitor lies in the bromoacetyl group. This group acts as an electrophile, readily reacting with nucleophilic amino acid residues, such as cysteine, within the active site of target enzymes.[5] This reaction forms a permanent covalent bond, leading to the irreversible inhibition of the enzyme. The 3,4-dichlorophenylisoxazole moiety contributes to the compound's binding affinity and specificity for its target.[5] While its precise, experimentally validated target is not definitively established in publicly available literature, its chemical structure strongly suggests it would be an effective covalent inhibitor of enzymes with a reactive cysteine in their active site, such as GAPDH.
The Target: Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a key enzyme in the glycolytic pathway, responsible for the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Beyond its metabolic role, GAPDH is implicated in various other cellular processes, including apoptosis, DNA repair, and membrane trafficking. Its pivotal role in cell metabolism and other functions makes it an attractive target for therapeutic intervention, particularly in cancer and neurodegenerative diseases. The active site of GAPDH contains a highly reactive cysteine residue (Cys152 in humans), making it susceptible to inhibition by covalent modifiers like this compound.
Comparative Efficacy: Covalent vs. Non-Covalent GAPDH Inhibitors
| Inhibitor Class | Inhibitor Name | Target Enzyme | IC50 | Mechanism of Action | Reference |
| Covalent | This compound (and analogs) | GAPDH | Potent (low µM to nM range expected) | Irreversible covalent modification of the active site cysteine | [5] |
| Non-Covalent | Koningic Acid | GAPDH | ~10 µM | Non-covalent, competitive with the substrate G3P | [6] |
| Non-Covalent | Heptelidic acid | GAPDH | Concentration-dependent | Binds to the active site | [7] |
| Non-Covalent | Carbenoxolone | GAPDH | Non-specific | Binds to the active site | [7] |
| Non-Covalent | Oxamic acid | GAPDH | Competitive | Competes with the substrate for the active site | [7] |
Experimental Protocols
A fundamental aspect of comparing inhibitor efficacy is understanding the methodologies used to generate the data. Below are detailed protocols for key experiments in the study of GAPDH inhibition.
GAPDH Inhibition Assay
This assay measures the enzymatic activity of GAPDH and its inhibition by test compounds.
Materials:
-
Purified GAPDH enzyme
-
Glyceraldehyde-3-phosphate (G3P) substrate
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM sodium arsenate, 1 mM EDTA)
-
Test inhibitor (e.g., this compound or a non-covalent inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and G3P.
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a control well with no inhibitor.
-
Initiate the reaction by adding the purified GAPDH enzyme to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time. This corresponds to the reduction of NAD+ to NADH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Cell-Based Assay for GAPDH Activity
This assay assesses the effect of an inhibitor on GAPDH activity within a cellular context.
Materials:
-
Cultured cells (e.g., cancer cell line)
-
Cell culture medium
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay reagent for protein quantification
-
GAPDH activity assay kit (commercially available)
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the test inhibitor at various concentrations for a specified period.
-
Harvest the cells and lyse them using the lysis buffer.
-
Clarify the cell lysate by centrifugation.
-
Determine the total protein concentration of the lysate using the Bradford assay.
-
Measure the GAPDH activity in the cell lysate using a commercial GAPDH activity assay kit, following the manufacturer's instructions.
-
Normalize the GAPDH activity to the total protein concentration.
-
Compare the GAPDH activity in inhibitor-treated cells to that in untreated control cells to determine the extent of inhibition.
Visualizing the Mechanisms
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflow.
Caption: The role of GAPDH in glycolysis and its inhibition by covalent and non-covalent inhibitors.
Caption: Experimental workflow for assessing cellular GAPDH inhibition.
Conclusion
The comparison between this compound and non-covalent inhibitors of GAPDH highlights a fundamental trade-off in drug design. The covalent approach, exemplified by the isoxazole derivative, offers the potential for high potency and prolonged target engagement. However, this comes with the inherent risk of off-target effects. Non-covalent inhibitors, while potentially less potent, often provide a wider therapeutic window due to their reversible nature. The choice of inhibitory modality ultimately depends on the specific therapeutic context, including the nature of the target, the desired duration of action, and the acceptable safety profile. This guide provides a foundational framework for researchers to navigate these considerations in the development of novel and effective enzyme inhibitors.
References
- 1. Measuring the Oxidation State and Enzymatic Activity of Glyceraldehyde Phosphate Dehydrogenase (GAPDH) | Springer Nature Experiments [experiments.springernature.com]
- 2. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. sciencellonline.com [sciencellonline.com]
- 4. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
- 5. This compound | RUO [benchchem.com]
- 6. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00091A [pubs.rsc.org]
- 7. scbt.com [scbt.com]
In Vitro and In Vivo Correlation of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole with alternative isoxazole-based compounds and a standard chemotherapeutic agent. The following sections detail its performance based on available experimental data, outline methodologies for key experiments, and visualize its potential mechanism of action.
Comparative Analysis of Anticancer Activity
This compound, a potent alkylating agent, has demonstrated significant cytotoxic effects against cancer cell lines in vitro. Its activity, along with that of other isoxazole derivatives, is summarized below.
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound Derivative | MCF-7 (Breast Cancer) | ~9.7 | [1] |
| Isoxazole Derivative 1 | K562 (Leukemia) | 0.01801 ± 0.00069 | [2] |
| Isoxazole Derivative 2 | K562 (Leukemia) | 0.07157 ± 0.00489 | [2] |
| Isoxazole Derivative 3 | U87 (Glioblastoma) | 2.6 - >100 | [3] |
| Isoxazole-Curcumin Hybrid | MCF-7 (Breast Cancer) | Sevenfold more effective than curcumin | [4] |
| Doxorubicin (Standard Chemotherapy) | MCF-7 (Breast Cancer) | 0.5 - 1.5 (Typical Range) | General Knowledge |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound is believed to be through its function as an alkylating agent. The bromoacetyl group can form covalent bonds with nucleophilic residues, such as cysteine, in proteins, leading to the modulation of their activity.[3] This can trigger downstream signaling events, ultimately leading to apoptosis (programmed cell death).
Several studies on isoxazole derivatives suggest their involvement in key signaling pathways that regulate cell survival and proliferation. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is often dysregulated in cancer, leading to increased cell survival and resistance to therapy.[5][6][7][8][9] Inhibition of the NF-κB pathway by isoxazole derivatives can sensitize cancer cells to apoptosis.
The apoptotic process initiated by compounds like this compound likely involves the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.
Proposed Signaling Pathway for this compound
References
- 1. medicinescience.org [medicinescience.org]
- 2. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | RUO [benchchem.com]
- 4. espublisher.com [espublisher.com]
- 5. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Benchmarking 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole Against Known Anticancer Drugs
A Comparative Guide for Researchers in Drug Development
This guide provides a comparative analysis of the novel isoxazole derivative, 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole, against established anticancer drugs targeting the PI3K/Akt and STAT3 signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development to evaluate the potential of this compound for further investigation.
Introduction to this compound
This compound is a synthetic compound featuring an isoxazole core. The isoxazole scaffold is a known pharmacophore in medicinal chemistry, with various derivatives exhibiting a range of biological activities, including anticancer properties.[1] The presence of a bromoacetyl group suggests that this compound may act as a covalent inhibitor, forming strong bonds with target proteins.[2] The dichlorophenyl moiety can contribute to the compound's binding affinity and specificity.[2]
In Vitro Anticancer Activity: A Comparative Overview
While direct head-to-head comparative studies are limited, this section presents available in vitro cytotoxicity data (IC50 values) for a derivative similar to this compound and established drugs in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
It is important to note that the IC50 value for the isoxazole derivative was reported for a "tested derivative" and not definitively for this compound itself.[2] The data presented below is compiled from various studies and, therefore, experimental conditions may vary.
Table 1: Comparison of IC50 Values (µM) in Breast Cancer Cell Lines
| Compound | Target Pathway | MCF-7 |
| Isoxazole Derivative | Not Specified | ~9.7[2] |
| Alpelisib | PI3Kα | 0.82 ± 0.03[3] |
| Napabucasin (BBI608) | STAT3 | >10[4] |
Table 2: Comparison of IC50 Values (µM) in Lung Cancer Cell Lines
| Compound | Target Pathway | A549 |
| Isoxazole Derivative | Not Specified | Data Not Available |
| Alpelisib | PI3Kα | Data Not Available |
| Napabucasin (BBI608) | STAT3 | 0.12[4] |
Table 3: Comparison of IC50 Values (µM) in Glioblastoma Cell Lines
| Compound | Target Pathway | U87MG |
| Isoxazole Derivative | Not Specified | Data Not Available |
| Alpelisib | PI3Kα | Data Not Available |
| Napabucasin (BBI608) | STAT3 | 1[5] |
Potential Mechanisms of Action: Targeting Key Signaling Pathways
While the precise mechanism of action for this compound is yet to be fully elucidated, the anticancer activity of isoxazole derivatives is often attributed to their ability to modulate critical intracellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.[6] Two such key pathways are the PI3K/Akt and STAT3 signaling cascades.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell growth, survival, and proliferation. Its aberrant activation is a common feature in many cancers.
Caption: The PI3K/Akt signaling pathway and potential points of inhibition.
The STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.
Caption: The STAT3 signaling pathway and potential points of inhibition.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the anticancer activity and mechanism of action of the compounds discussed.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Experimental workflow for the MTT cell viability assay.
Western Blot Analysis for PI3K/Akt and STAT3 Pathway Inhibition
Western blotting is used to detect the phosphorylation status of key proteins in the PI3K/Akt and STAT3 signaling pathways, which indicates pathway activation or inhibition.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the test compound at various concentrations for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated STAT3 (p-STAT3), total STAT3, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.
Conclusion
This compound, and its derivatives, demonstrate potential as anticancer agents, with in vitro cytotoxicity observed in the micromolar range against breast cancer cells. While its exact mechanism of action requires further investigation, its structural features and the known activities of isoxazole compounds suggest that it may exert its effects through the modulation of key cancer-related signaling pathways, such as PI3K/Akt and STAT3.
Compared to established drugs like Alpelisib and Napabucasin, which have well-defined targets and extensive clinical data, this compound is in the early stages of preclinical evaluation. The provided data and protocols offer a framework for researchers to conduct further studies to comprehensively benchmark this novel compound and elucidate its therapeutic potential. Future research should focus on head-to-head comparative studies in a broader range of cancer cell lines and in vivo models to validate its efficacy and mechanism of action.
References
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | RUO [benchchem.com]
- 3. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Napabucasin Inhibits Proliferation and Migration of Glioblastoma Cells (U87) by Regulating JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. espublisher.com [espublisher.com]
Head-to-Head Comparison of Isoxazole-Based HSP90 Inhibitors in Breast Cancer Models
A detailed guide for researchers and drug development professionals on the comparative efficacy and mechanisms of isoxazole-based Heat Shock Protein 90 (HSP90) inhibitors in breast cancer.
The isoxazole scaffold has emerged as a privileged structure in the design of potent inhibitors targeting Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncoproteins implicated in breast cancer.[1][2] This guide provides a head-to-head comparison of notable isoxazole-based HSP90 inhibitors, focusing on their performance in preclinical breast cancer models. We present a synthesis of experimental data on their anti-proliferative activity, effects on key signaling pathways, and detailed methodologies for the key experiments cited.
Comparative Efficacy of Isoxazole-Based HSP90 Inhibitors
The anti-proliferative activities of the well-characterized clinical candidate NVP-AUY922 and promising preclinical compounds from a series of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides (represented by the potent analogs Compound 8a and Compound 8n ) have been evaluated against a panel of human breast cancer cell lines.[3][4] The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values from these studies are summarized below, providing a direct comparison of their potency.
Table 1: Anti-proliferative Activity (IC50/GI50) of Isoxazole-Based HSP90 Inhibitors in Breast Cancer Cell Lines
| Compound | Cell Line | Subtype | IC50/GI50 (nM) | Reference |
| NVP-AUY922 | MCF-7 | Luminal A (ER+) | 3 | [3] |
| BT-474 | Luminal B (HER2+) | 3 | [3] | |
| MDA-MB-468 | Basal-like | 4 | [3] | |
| SK-BR-3 | HER2+ | 4 | [3] | |
| Compound 8a | MCF-7 | Luminal A (ER+) | <1000 | [4] |
| Compound 8n | MCF-7 | Luminal A (ER+) | <1000 | [4] |
| HCC1954 | HER2+ | 330 | [4] |
Note: Lower IC50/GI50 values indicate greater potency. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Mechanism of Action and Impact on Signaling Pathways
HSP90 inhibitors exert their anticancer effects by binding to the ATP-binding pocket in the N-terminus of HSP90, leading to the proteasomal degradation of its client proteins.[5][6] This disruption of the HSP90 chaperone function simultaneously impacts multiple oncogenic signaling pathways critical for breast cancer cell proliferation, survival, and metastasis.[1][5]
Key consequences of HSP90 inhibition by isoxazole-based compounds include:
-
Depletion of Client Oncoproteins: A hallmark of HSP90 inhibition is the degradation of key client proteins such as HER2 (ERBB2), EGFR, c-MET, and AKT.[4] Treatment with these inhibitors leads to a significant reduction in the levels of these critical drivers of cancer progression.[4]
-
Induction of Heat Shock Response: Inhibition of HSP90 triggers a cellular stress response, characterized by the upregulation of heat shock proteins like HSP70.[3] This serves as a reliable pharmacodynamic marker for target engagement.[3]
-
Cell Cycle Arrest and Apoptosis: By disrupting critical cell cycle regulators and survival kinases, isoxazole-based HSP90 inhibitors can induce cell cycle arrest, typically at the G1/G2 phases, and promote programmed cell death (apoptosis).[4][7]
The diagram below illustrates the central role of HSP90 in modulating key signaling pathways in breast cancer and the mechanism of its inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of HSP90 inhibitors. Below are representative protocols for key in vitro assays.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, HCC1954) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the isoxazole-based HSP90 inhibitors for 72 hours. A vehicle control (e.g., DMSO) is included.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50/GI50 values are determined by fitting the data to a dose-response curve.
Western Blot Analysis for Client Protein Degradation and HSP70 Induction
This technique is used to detect and quantify changes in the protein levels of HSP90 clients and the pharmacodynamic marker HSP70.
Methodology:
-
Cell Lysis: Breast cancer cells are treated with the HSP90 inhibitors for a specified time (e.g., 24-48 hours). The cells are then washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., HER2, AKT, HSP70, and a loading control like β-actin or GAPDH).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
The following diagram outlines a general workflow for the comparative evaluation of isoxazole-based HSP90 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
Safety Operating Guide
Proper Disposal of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
This document provides essential guidance on the safe and proper disposal of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole, a potent alkylating agent used in biochemical research.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
I. Immediate Safety and Handling Precautions
This compound is a highly reactive electrophile and should be handled with extreme care in a well-ventilated laboratory hood.[1] All personnel must wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a chemical fume hood |
II. Spill Management
In the event of a spill, immediate action is necessary to contain and clean the affected area.
Spill Cleanup Protocol:
-
Evacuate: Clear the immediate area of all non-essential personnel.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Inform the laboratory supervisor and follow institutional reporting procedures.
III. Disposal Procedures
Due to its reactive nature and halogenated structure, this compound is classified as hazardous waste. It must not be disposed of in standard laboratory trash or down the drain.
Step-by-Step Disposal Plan:
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container for halogenated organic solvents.
-
-
Waste Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3] Follow all local, state, and federal regulations for hazardous waste disposal.
-
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole. Given its nature as a potent and versatile alkylating agent, stringent adherence to these protocols is mandatory to ensure personal safety and minimize environmental impact.[1] The bromoacetyl moiety is highly electrophilic and readily reacts with nucleophiles, indicating its potential for hazardous interactions with biological macromolecules.[1]
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4][5] | To protect against splashes and aerosols of the chemical, which can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene, minimum 8 mils thickness for incidental contact).[4][6] | To prevent skin contact, as the compound is a potential skin sensitizer and irritant. Always inspect gloves for integrity before use. |
| Body Protection | A lab coat is mandatory at all times. For larger quantities or tasks with a higher risk of exposure, chemically resistant aprons or coveralls should be worn.[4][6] | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved half-mask respirator with organic vapor cartridges and N95, R95, or P95 particulate pre-filters is required.[4][7] | To prevent inhalation of the powdered compound, which may cause respiratory irritation. |
Operational Plan: Safe Handling Protocol
All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][4] An eyewash station and a safety shower must be readily accessible.[4]
Step-by-Step Handling Procedure:
-
Preparation: Ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents before commencing work.
-
Donning PPE: Put on all required PPE as detailed in Table 1, ensuring a proper fit.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound inside a chemical fume hood to control dust. Use a disposable weighing boat.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent with stirring to avoid splashing. Use anhydrous solvents and an inert atmosphere if the compound is sensitive to moisture.[1]
-
Storage: Store the compound at –20°C in amber vials to protect it from light and prevent photodegradation.[1] Keep containers tightly closed in a dry, cool, and well-ventilated place to avoid hydrolysis.[1][2]
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency and Spill Response
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the vicinity and restrict access to the affected area.
-
Don Appropriate PPE: Ensure you are wearing the full PPE as specified in Table 1 before addressing the spill.
-
Containment: For solid spills, gently cover with an absorbent material designed for chemical spills to prevent the powder from becoming airborne.
-
Cleanup: Carefully scoop the contained material into a clearly labeled, sealable hazardous waste container. Avoid creating dust.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or methanol), followed by a wipe with a wet cloth. All cleaning materials should be disposed of as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be treated as hazardous waste.
Table 2: Disposal Guidelines
| Waste Type | Disposal Method |
| Solid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste (Solutions) | Collect in a sealed, labeled, and chemically compatible hazardous waste container. Do not mix with incompatible wastes. |
| Contaminated Materials (PPE, etc.) | Double-bag in durable plastic bags, label as hazardous waste, and place in the designated solid hazardous waste container. |
The preferred method for the final disposal of this type of chemical waste is high-temperature incineration by a licensed hazardous waste disposal facility.[8] Always follow your institution's and local regulations for chemical waste disposal.[9]
Logical Flow for Chemical Waste Disposal
References
- 1. This compound | RUO [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. bvl.bund.de [bvl.bund.de]
- 6. hsa.ie [hsa.ie]
- 7. fishersci.com [fishersci.com]
- 8. services.gov.krd [services.gov.krd]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
